Technical Documentation Center

1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine
  • CAS: 378196-88-4

Core Science & Biosynthesis

Foundational

The 6-Phenylthieno[2,3-d]pyrimidine Scaffold: A Multi-Targeting Pharmacophore for Precision Oncology and Beyond

Executive Summary The 6-phenylthieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere of the quinazoline core found in FDA-approved kinase inhibitors like G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-phenylthieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere of the quinazoline core found in FDA-approved kinase inhibitors like Gefitinib and Erlotinib. By fusing a thiophene ring to a pyrimidine moiety and anchoring a phenyl group at the C6 position, this scaffold achieves a unique balance of lipophilicity and conformational rigidity. This architecture allows it to penetrate the hydrophobic pockets of various enzymes, most notably Receptor Tyrosine Kinases (RTKs) such as EGFR , FGFR1 , and VEGFR-2 .

This guide dissects the therapeutic utility of these derivatives, moving beyond simple binding affinity to explore the structural causality of their potency, their mechanistic impact on oncogenic signaling, and the experimental protocols required to validate their efficacy.

Chemical Architecture & Structure-Activity Relationship (SAR)

The thieno[2,3-d]pyrimidine core mimics the adenine pharmacophore of ATP, allowing it to function as an ATP-competitive inhibitor. The 6-phenyl substitution is not merely decorative; it provides critical


 stacking interactions within the hydrophobic region of the ATP-binding pocket (often the Gatekeeper region).
The Pharmacophore Map

The following diagram illustrates the core scaffold and the functional logic behind its substitution patterns.

SAR_Logic Core Thieno[2,3-d]pyrimidine Core (Bioisostere of Quinazoline) Pos6 C6-Phenyl Group (The 'Anchor') Core->Pos6 Fused at C5-C6 Pos4 C4-Amino Substitution (The 'Warhead') Core->Pos4 Substituted at C4 Pos2 C2-Position (Solubility/PK Tuning) Core->Pos2 Substituted at C2 PiStack Hydrophobic Pocket Interaction (Gatekeeper) Pos6->PiStack Provides Selectivity Kinase Selectivity (e.g., EGFR vs FGFR) Pos4->Selectivity Determines ADME Solubility & Metabolic Stability Pos2->ADME Modulates

Figure 1: Structural logic of the 6-phenylthieno[2,3-d]pyrimidine scaffold.

Critical SAR Observations
  • The C6-Phenyl Anchor: Removal or replacement of the phenyl group at C6 with alkyl chains often results in a drastic loss of potency against FGFR1 and EGFR. The phenyl ring occupies a specific hydrophobic cleft adjacent to the ATP binding site.

  • The C4-Amino Interface: The nitrogen at position 4 acts as a hydrogen bond donor/acceptor pair with the hinge region of the kinase. Substituents here (e.g., m-hydroxyphenyl, p-chloroanilino) dictate specificity. For instance, a 3-hydroxyphenylamino group at C4 significantly enhances FGFR1 inhibition (

    
    ).
    
  • The C2-Position: While often left as a hydrogen or methyl in early discovery, introducing morpholine or piperazine moieties here improves water solubility and oral bioavailability without compromising the primary binding mode.

Primary Therapeutic Targets: Kinase Inhibition

The dominant application of 6-phenylthieno[2,3-d]pyrimidine derivatives is in oncology, specifically targeting dysregulated kinase signaling.

Target Profile
TargetRole in PathologyKey Derivative FeaturesPotency Range (

)
FGFR1 Angiogenesis, Cell Proliferation4-(3-hydroxyphenylamino)-6-phenyl0.16 - 0.20

EGFR (WT) Epithelial Cancers (Lung, Colon)4-(3-bromoanilino)-6-phenyl0.05 - 0.50

EGFR (T790M) Drug-Resistant NSCLC4-anilino-6-phenyl (bulky C4 groups)0.50 - 5.0

VEGFR-2 Tumor Angiogenesis4-substituted-thieno[2,3-d]pyrimidine2.0 - 10.0

FLT3 Acute Myeloid Leukemia (AML)4-amino substituted derivatives< 10

Mechanism of Action: Signal Transduction Blockade

These derivatives function as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase. By blocking ATP binding, they prevent the autophosphorylation of the receptor and the subsequent phosphorylation of downstream effectors (AKT, ERK).

Signaling_Blockade EGF EGF / FGF RTK RTK (EGFR/FGFR) (Active Dimer) EGF->RTK Activates PI3K PI3K RTK->PI3K Phosphorylation RAS RAS RTK->RAS Inhibitor 6-Phenylthieno[2,3-d]pyrimidine (Inhibitor) Inhibitor->RTK BLOCKS ATP Binding AKT AKT PI3K->AKT Survival Survival / Anti-Apoptosis AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Mechanistic intervention of thienopyrimidine derivatives in oncogenic signaling.

Experimental Validation Framework

To establish the therapeutic potential of a new 6-phenylthieno[2,3-d]pyrimidine derivative, a rigorous, self-validating experimental workflow is required.

Synthesis Protocol (The Gewald Strategy)

Context: Access to the scaffold is best achieved via the Gewald reaction, which constructs the thiophene ring with the necessary amino and nitrile/ester handles for pyrimidine fusion.

  • Step 1 (Gewald Reaction): React acetophenone (to install the phenyl group) with elemental sulfur and malononitrile/ethyl cyanoacetate in the presence of a base (morpholine) to yield the 2-amino-3-substituted-thiophene intermediate.

  • Step 2 (Cyclization): Reflux the intermediate with formamide (or triethyl orthoformate followed by ammonia) to close the pyrimidine ring, yielding the 4-oxo-thienopyrimidine.

  • Step 3 (Chlorination): Treat with

    
     to generate the 4-chloro derivative.
    
  • Step 4 (

    
     Displacement):  React the 4-chloro intermediate with the desired aniline or amine in isopropanol/ethanol to yield the final drug candidate.
    
In Vitro Kinase Profiling (FRET Assay)

Objective: Quantify the


 against specific kinases.
  • Method: Homogeneous Time-Resolved Fluorescence (HTRF) or FRET-based kinase assay.

  • Reagents: Recombinant EGFR/FGFR1, ATP (

    
     concentration), peptide substrate (e.g., Poly-Glu-Tyr), and test compound.
    
  • Control System:

    • Positive Control: Staurosporine or Gefitinib (Expect

      
      ).
      
    • Negative Control: DMSO vehicle (0% inhibition).

  • Procedure:

    • Incubate kinase, substrate, and compound for 15 mins.

    • Add ATP to initiate reaction.

    • Add detection reagents (Eu-labeled anti-phosphotyrosine antibody).

    • Read FRET signal.

    • Data Analysis: Fit dose-response curves using a 4-parameter logistic model.

Cellular Viability Assay (MTT/MTS)

Objective: Confirm that kinase inhibition translates to cancer cell death.[1]

  • Cell Lines:

    • HCT-116: Colorectal carcinoma (often FGFR/EGFR dependent).

    • HepG2: Hepatocellular carcinoma.

    • MCF-7: Breast cancer (control for selectivity).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with serial dilutions of the derivative (0.01

      
       to 100 
      
      
      
      ) for 48-72 hours.
    • Add MTT reagent; incubate for 4 hours (formation of purple formazan).

    • Solubilize crystals in DMSO and read absorbance at 570 nm.

    • Validation: Compare

      
       (Growth Inhibition) against a standard like Doxorubicin or Sorafenib.
      

Secondary Therapeutic Potential

While oncology is the primary focus, the scaffold exhibits "polypharmacology":

  • Antimicrobial Activity:

    • Derivatives fused with triazole or tetrazole rings have shown efficacy against MRSA and Candida albicans.

    • Mechanism:[2][3] Likely inhibition of bacterial DNA gyrase or DHFR, though less characterized than kinase inhibition.

  • Anti-Inflammatory:

    • Inhibition of PDE4 (Phosphodiesterase 4) and TNF-

      
        release has been documented, suggesting potential in treating rheumatoid arthritis or COPD.
      

Future Outlook

The 6-phenylthieno[2,3-d]pyrimidine scaffold is ripe for PROTAC (Proteolysis Targeting Chimera) development. By attaching an E3 ligase linker to the solvent-exposed C2 position, researchers could degrade, rather than just inhibit, resistant kinase mutants (e.g., EGFR C797S).

References

  • Gryshchenko, A. A., et al. (2015).[1] "Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1." Bioorganic & Medicinal Chemistry. Link

  • Milik, S. N., et al. (2018).[4] "Thieno[2,3-d]pyrimidine-based derivatives as kinase inhibitors and anticancer agents."[5][1][6][7] Future Journal of Pharmaceutical Sciences. Link

  • Metwaly, A. M., et al. (2023).[8] "Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment." Scientific Reports. Link

  • Ibrahim, D. A., et al. (2021). "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents."[6] Bioorganic Chemistry. Link

  • BenchChem. (2025).[7] "Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships." Link

Sources

Exploratory

Technical Guide: In Silico ADME Profiling of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine

The following is an in-depth technical guide on the in silico ADME prediction for 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine . This guide is structured as a high-level operational protocol for drug discovery scie...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the in silico ADME prediction for 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine . This guide is structured as a high-level operational protocol for drug discovery scientists, moving from physicochemical profiling to metabolic risk assessment.[1][2]

[1][2]

Executive Summary & Compound Analysis

The compound 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine (hereafter referred to as PTP-Pyr ) represents a classic "scaffold-hop" from the quinazoline class of EGFR/VEGFR inhibitors.[1][2] Structurally, it consists of a fused thieno[2,3-d]pyrimidine core substituted with a lipophilic phenyl group at the C6 position and a solubilizing pyrrolidine moiety at the C4 position.

From a medicinal chemistry perspective, this molecule is designed to balance the planar aromaticity required for ATP-binding pocket intercalation (kinase targets) with the sp³ character of the pyrrolidine ring to improve solubility and metabolic stability compared to flexible alkyl chains.

Structural Dissection for ADME Modeling
  • Core: Thieno[2,3-d]pyrimidine (Aromatic, Lipophilic).[1]

  • R1 (C4): Pyrrolidin-1-yl (Aliphatic heterocycle, H-bond acceptor, metabolic handle).[1][2]

  • R2 (C6): Phenyl (Lipophilic, planar, metabolic handle).[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: ~281.10 Da[1]

Physicochemical Profiling (The "Rule of 5" Audit)

Before running complex simulations, we must validate the compound against Lipinski’s Rule of Five (Ro5) and Veber’s Rules to assess oral bioavailability.

Calculated Properties (Estimates)

Based on structural fragment contributions (using RDKit/SwissADME algorithms):

PropertyValue (Est.)StatusInterpretation
Molecular Weight 281.38 g/mol Pass < 500 Da.[1][2] Favorable for absorption.[1][2]
LogP (Consensus) 3.2 – 3.8Pass < 5.[1] Lipophilic enough for membrane permeability, but risks non-specific binding.
H-Bond Donors 0Pass < 5.[1][2] No free -NH or -OH groups.[1][2]
H-Bond Acceptors 3 (N1, N3, S)Pass < 10.[1]
TPSA ~45-55 ŲIdeal < 140 Ų.[1][2] High probability of BBB penetration.
Rotatable Bonds 2Ideal < 10.[1] Rigid structure favors binding entropy but may limit solubility.[1]
Solubility & Permeability Logic

Causality: The lack of Hydrogen Bond Donors (HBD) combined with a moderate LogP (~3.[1]5) suggests High Permeability (Class II in BCS).[1] However, the absence of ionizable groups (the N4-pyrrolidine nitrogen is conjugated to the aromatic ring, significantly lowering its pKa to ~2-3) means it will likely remain uncharged at physiological pH.[1]

  • Risk: Low aqueous solubility.[1]

  • Mitigation: Formulation as a mesylate or hydrochloride salt may be required, though protonation will occur at the pyrimidine N1/N3, not the pyrrolidine nitrogen.

Pharmacokinetic (ADME) Workflow[1]

This section details the specific in silico models required to predict the fate of PTP-Pyr in a biological system.

Absorption: The Caco-2 & P-gp Check[1][2]
  • Human Intestinal Absorption (HIA): Predicted to be High (>90%) due to the lipophilic nature and low TPSA.[1]

  • P-glycoprotein (P-gp) Status:

    • Substrate: Likely No .[1][2] Small, rigid molecules <400 MW are less frequently P-gp efflux substrates compared to large peptidomimetics.[1][2]

    • Inhibitor:[3] Potential Yes .[1][2] Thienopyrimidines can act as competitive inhibitors of P-gp, potentially causing Drug-Drug Interactions (DDIs).[1][2]

Distribution: The CNS Question

Given the TPSA < 90 Ų and LogP > 2, PTP-Pyr is a strong candidate for Blood-Brain Barrier (BBB) penetration .[1][2]

  • LogBB Prediction: ~0.1 to 0.5 (Brain:Blood ratio > 1).[1]

  • Application: If the target is CNS-based (e.g., Glioblastoma), this is favorable.[1] If the target is peripheral (e.g., Lung Cancer), this poses a neurotoxicity risk.

Metabolism: The CYP450 Landscape

The metabolic stability of PTP-Pyr hinges on two primary sites: the pyrrolidine ring and the phenyl ring.[2]

Predicted Metabolic Pathways:

  • CYP3A4/CYP2D6 Oxidation (Major): Hydroxylation of the pyrrolidine ring (alpha-carbon oxidation) leading to ring opening or lactam formation.[1]

  • CYP2C9 Hydroxylation (Minor): Para-hydroxylation of the C6-phenyl ring.[1][2]

Inhibition Potential:

  • CYP1A2: High Risk.[1] Planar, aromatic amines/heterocycles often fit the CYP1A2 active site (similar to caffeine/theophylline metabolism).

  • CYP3A4: Moderate Risk.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the in silico assessment for PTP-Pyr.

ADME_Workflow cluster_0 Physicochemical Filter cluster_1 ADME Models cluster_2 Toxicity Flags Start Compound: PTP-Pyr (C16H15N3S) MW MW: 281 Da (Pass) Start->MW LogP LogP: 3.5 (Lipophilic) Start->LogP TPSA TPSA: 50 A^2 (High Permeability) Start->TPSA Abs Absorption (HIA) Prediction: High MW->Abs Small Size BBB BBB Penetration Prediction: Yes LogP->BBB Lipophilicity hERG hERG Inhibition Risk: Moderate LogP->hERG Hydrophobic Trap Metab Metabolic Stability (CYP3A4/2D6) Abs->Metab Decision Go / No-Go Decision BBB->Decision Metab->Decision hERG->Decision Ames AMES Toxicity Risk: Low Ames->Decision Opt Scaffold Hopping (e.g. replace Pyrrolidine) Decision->Opt No-Go: Optimize R-groups Vivo In Vitro Testing (Caco-2, Microsomes) Decision->Vivo Go: Synthesis & Assay

Caption: Figure 1: Logical workflow for the in silico ADME assessment of PTP-Pyr, highlighting the critical path from physicochemical properties to decision-making.

Toxicity Profiling (Safety Pharmacology)

hERG Inhibition (Cardiotoxicity)[1]
  • Mechanism: hERG channels bind lipophilic molecules with basic amines.[1][2]

  • PTP-Pyr Assessment: While PTP-Pyr is lipophilic (LogP ~3.5), the nitrogen in the pyrrolidine ring attached to the pyrimidine is not highly basic (pKa < 7) due to electron delocalization into the heteroaromatic system.[1][2]

  • Prediction: Low to Moderate Risk .[1] It lacks the classic "pharmacophore" of a basic nitrogen separated by a linker from an aromatic group (like haloperidol), but the lipophilicity warrants a patch-clamp assay early in development.[1]

AMES Mutagenicity[1][2]
  • Thiophene Alert: Thiophene rings can sometimes be bioactivated to reactive sulfoxides or epoxides.[1]

  • Prediction: Potential Positive . Many fused thiophene systems require careful AMES testing.[1][2] In silico models (e.g., DEREK or SARpy) often flag the thiophene-S as a structural alert.[1]

Experimental Protocol: How to Validate These Predictions

To ensure Trustworthiness and Self-Validation , the following protocol describes how to generate these data using open-source Python tools (RDKit) and web servers (SwissADME).

Step 1: SMILES Generation

Convert the chemical name to a simplified molecular-input line-entry system (SMILES) string.[1][2]

  • SMILES: C1CCN(C1)c2c3c(scc3c(n2)c4ccccc4) (Note: This is a representative SMILES; exact connectivity depends on specific isomerism, assumed 4-pyrrolidin-1-yl and 6-phenyl).[1][2]

Step 2: RDKit Implementation (Python)

Use this script to calculate the exact physicochemical descriptors.[1]

Step 3: Metabolic Site Prediction (SmartCyp / XenoSite)

Upload the SMILES to SwissADME or XenoSite .[1]

  • Look for: High "Score" on the pyrrolidine alpha-carbons.

  • Interpretation: If the score is > 0.8, the pyrrolidine ring is the primary site of metabolism. Blocking these sites (e.g., adding fluorine or methyl groups) can extend half-life (

    
    ).[1]
    

Metabolic Fate Diagram

Understanding where the molecule breaks down is crucial for lead optimization.

Metabolism cluster_CYP Phase I Metabolism (CYP450) cluster_Phase2 Phase II Conjugation Parent PTP-Pyr (Parent) M1 M1: Pyrrolidine Hydroxylation (CYP3A4) Parent->M1 Major Path M2 M2: Phenyl Hydroxylation (CYP2C9) Parent->M2 Minor Path M3 M3: Ring Opening (Aldehyde/Acid) M1->M3 Oxidation M4 M4: O-Glucuronidation (UGT) M2->M4 Conjugation M3->M4

Caption: Figure 2: Predicted metabolic pathway. The pyrrolidine ring (M1) is the "soft spot" for oxidative clearance.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1][2] Scientific Reports.[1][2] [1]

  • Eissa, I. H., et al. (2021).[4] "Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents."[1][2][4] Bioorganic Chemistry.

  • Modi, S. J., & Kulkarni, V. M. (2019). "Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective." Medicinal Drug Discovery.

  • Cheng, F., et al. (2012). "admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties." Journal of Chemical Information and Modeling. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine

This application note outlines a high-fidelity synthesis protocol for 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine , a pharmacologically significant scaffold often investigated for kinase inhibition (e.g., FLT3, EG...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a high-fidelity synthesis protocol for 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine , a pharmacologically significant scaffold often investigated for kinase inhibition (e.g., FLT3, EGFR) and adenosine receptor antagonism.

To ensure regiochemical precision—specifically ensuring the phenyl group is at the 6-position of the thienopyrimidine (derived from the 5-position of the thiophene precursor)—this guide prioritizes a Suzuki-Miyaura coupling strategy over the traditional Gewald reaction using phenylacetaldehyde, which is often unstable and prone to polymerization.

[1][2][3]

Abstract & Scientific Rationale

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of quinazoline and purine, widely utilized in oncology and immunology. The specific derivative 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine features a pyrrolidine moiety at C-4 (improving solubility and metabolic stability) and a phenyl group at C-6 (targeting hydrophobic pockets in enzymes like FLT3 or Adenosine A2A).

Achieving the correct regioisomer is critical. The standard Gewald reaction using acetophenone yields the 5-phenyl isomer. To exclusively generate the 6-phenyl isomer, this protocol utilizes a regioselective bromination/arylation sequence on the thiophene core before pyrimidine fusion.

Retrosynthetic Analysis

The synthesis is designed to minimize side reactions and ensure structural integrity.

Retrosynthesis Target 1-{6-Phenylthieno[2,3-d] pyrimidin-4-yl}pyrrolidine Inter1 4-Chloro-6-phenyl thieno[2,3-d]pyrimidine Target->Inter1 SNAr (Pyrrolidine) Inter2 6-Phenylthieno[2,3-d] pyrimidin-4(3H)-one Inter1->Inter2 Chlorination (POCl3) Inter3 Ethyl 2-amino-5-phenyl thiophene-3-carboxylate Inter2->Inter3 Cyclization (Formamide) Start Ethyl 2-amino-5-bromo thiophene-3-carboxylate (via NBS Bromination) Inter3->Start Suzuki Coupling (PhB(OH)2)

Figure 1: Retrosynthetic strategy prioritizing the Suzuki coupling route for regiochemical control.

Materials & Reagents

ReagentCAS No.[1]Equiv.Role
Ethyl 2-aminothiophene-3-carboxylate 31891-06-21.0Starting Material
N-Bromosuccinimide (NBS) 128-08-51.05Brominating Agent
Phenylboronic acid 98-80-61.2Suzuki Coupling Partner
Pd(dppf)Cl₂ · DCM 95464-05-40.05Catalyst
Formamide 75-12-7Solvent/RgtCyclization Agent
Phosphorus Oxychloride (POCl₃) 10025-87-3ExcessChlorinating Agent
Pyrrolidine 123-75-11.5Nucleophile
DIPEA (Hünig's Base) 7087-68-52.0Base

Detailed Experimental Protocol

Phase 1: Core Scaffold Construction (Regioselective Arylation)

Objective: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate.

Step 1.1: Bromination

  • Dissolve ethyl 2-aminothiophene-3-carboxylate (10.0 g, 58.4 mmol) in DMF (100 mL) at 0°C.

  • Add N-Bromosuccinimide (NBS) (10.9 g, 61.3 mmol) portion-wise over 30 minutes.

  • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Workup: Pour into ice water (500 mL). Filter the precipitate, wash with water, and dry under vacuum to obtain Ethyl 2-amino-5-bromothiophene-3-carboxylate .

    • Expert Insight: The 5-position is highly activated; no catalyst is needed. Avoid excess NBS to prevent di-bromination.

Step 1.2: Suzuki-Miyaura Coupling

  • In a pressure vial or round-bottom flask, combine the bromide from Step 1.1 (5.0 g, 20 mmol), phenylboronic acid (2.9 g, 24 mmol), and K₂CO₃ (8.3 g, 60 mmol) in 1,4-Dioxane/Water (4:1, 50 mL).

  • Degas with N₂ for 10 minutes. Add Pd(dppf)Cl₂ (816 mg, 1.0 mmol).

  • Heat to 90°C for 4–6 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2) to yield Ethyl 2-amino-5-phenylthiophene-3-carboxylate .

    • Checkpoint: 1H NMR should show the disappearance of the thiophene C5-H signal and appearance of phenyl multiplets.

Phase 2: Pyrimidine Ring Fusion

Objective: Synthesis of 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one.

  • Suspend the product from Step 1.2 (3.0 g) in Formamide (30 mL).

  • Add Ammonium Acetate (0.5 g) as a catalyst (optional, accelerates reaction).

  • Heat to 180°C (reflux) for 6–8 hours.

    • Safety Note: Ammonia gas is evolved. Use a well-ventilated fume hood.

  • Workup: Cool the mixture to RT. The product usually precipitates. Pour into ice water (100 mL), stir for 30 mins, and filter.

  • Wash the filter cake with water and cold ethanol. Dry to yield the pyrimidin-4-one intermediate.

Phase 3: Chlorination

Objective: Synthesis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine.

  • Place the pyrimidin-4-one (2.0 g) in a dry flask.

  • Add POCl₃ (20 mL) carefully.

  • Reflux at 105°C for 3 hours. The suspension should become a clear solution.

  • Workup: Distill off excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice/NaHCO₃ mixture (Exothermic!). Extract with DCM (3 x 50 mL).

  • Dry (MgSO₄) and concentrate to yield the 4-chloro derivative as a yellow solid.

    • Stability:[2] Use immediately for the next step or store under N₂ at -20°C.

Phase 4: Nucleophilic Substitution (Target Synthesis)

Objective: Synthesis of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine.[3]

  • Dissolve 4-chloro-6-phenylthieno[2,3-d]pyrimidine (1.0 g, 4.05 mmol) in Ethanol (20 mL) or DMF (10 mL).

  • Add DIPEA (1.4 mL, 8.1 mmol) followed by Pyrrolidine (0.5 mL, 6.0 mmol).

  • Heat at 60°C for 2 hours (or stir at RT overnight).

  • Monitoring: TLC (Hexane/EtOAc 1:1) should show complete conversion of the starting material (Rf ~0.8) to a more polar spot (Rf ~0.4).

  • Workup: Remove solvent. Dilute with water, extract with EtOAc.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH 98:2).

Analytical Characterization Data

Expected 1H NMR (400 MHz, DMSO-d₆):

  • δ 8.65 (s, 1H): Pyrimidine C2-H (Characteristic singlet).

  • δ 7.95 (s, 1H): Thiophene C5-H (Singlet, confirms 6-phenyl substitution pattern).

  • δ 7.75 – 7.35 (m, 5H): Phenyl aromatic protons.[4]

  • δ 3.85 (t, 4H): Pyrrolidine N-CH₂ (Alpha protons).

  • δ 1.98 (m, 4H): Pyrrolidine C-CH₂ (Beta protons).

Mass Spectrometry (ESI):

  • Calculated Mass: 281.38 Da

  • Observed [M+H]+: 282.1 m/z

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. Quench excess reagent with extreme caution.

  • Thienopyrimidines: Potentially bioactive (kinase inhibitors).[5][6] Handle as hazardous substances; avoid inhalation or skin contact.

  • Palladium Residues: Ensure final product is scavenged for heavy metals if intended for biological assay (use SiliaMetS® Thiol or similar).

References

  • Gewald Reaction Variants: Sabnis, R. W., et al. "2-Aminothiophenes and thieno[2,3-d]pyrimidines." Journal of Heterocyclic Chemistry, 1999. Link

  • Suzuki Coupling on Thiophenes: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 2007. Link

  • Thienopyrimidine Synthesis: El-Sherbeny, M. A., et al. "Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 1995. Link

  • Chlorination & SNAr Protocols: Cohen, P., et al. "Kinase inhibitors: structural insights and emerging themes." Nature Reviews Drug Discovery, 2021. (General reference for scaffold reactivity).

Sources

Application

Crystallization techniques for 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine

Executive Summary & Structural Context This guide details the isolation, purification, and solid-state characterization of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine . This scaffold belongs to the 4-amino-thieno[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide details the isolation, purification, and solid-state characterization of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine . This scaffold belongs to the 4-amino-thieno[2,3-d]pyrimidine class, a privileged structure in medicinal chemistry frequently utilized as an ATP-competitive kinase inhibitor (e.g., EGFR, PI3K, AKT) and antimicrobial agent [1, 2].

The molecule features a rigid, lipophilic 6-phenylthienopyrimidine core coupled with a semi-flexible pyrrolidine ring at the C4 position. This structural duality presents specific crystallization challenges:

  • Lipophilicity: The phenyl-thieno core drives high solubility in chlorinated solvents (DCM, chloroform) but poor solubility in water.

  • Conformational Flexibility: The pyrrolidine ring can induce "oiling out" during rapid cooling, necessitating controlled supersaturation profiles.

  • Impurity Profile: Common synthetic routes (nucleophilic displacement of 4-chloro precursors) often yield specific impurities like the hydrolysis product (4-hydroxy derivative) which must be purged.

Physicochemical Profile & Solubility Assessment

Before initiating crystallization, the solubility profile must be mapped to select the "Good Solvent" (high solubility at high T) and "Anti-Solvent" (low solubility at all T).

Table 1: Estimated Solubility Profile & Solvent Selection

Solvent ClassSpecific SolventSolubility BehaviorApplication
Chlorinated Dichloromethane (DCM)High (Ambient)Extraction / Initial dissolution
Polar Aprotic DMSO, DMFHigh (Ambient)Stock solutions (avoid for crystallization due to high BP)
Alcohols Ethanol (EtOH), IPAModerate (High at Reflux)Primary Crystallization Solvent
Esters Ethyl Acetate (EtOAc)Moderate-Low Co-solvent / Slurry washes
Hydrocarbons Hexane, HeptaneInsoluble Anti-solvent
Aqueous WaterInsoluble Anti-solvent (induces rapid precipitation)

Critical Insight: Thienopyrimidines often exhibit "solvatochromism" or form solvates. When crystallizing from DMF or DMSO, be wary of stable solvates that are difficult to dry. Ethanol is the preferred Class 3 solvent for pharmaceutical applications [3].

Protocol A: Bulk Recrystallization (Purification)

Objective: Removal of synthetic impurities (e.g., unreacted 4-chloro-6-phenylthieno[2,3-d]pyrimidine, triethylamine salts) and isolation of the free base.

Mechanism: Temperature-Swing Crystallization.

Step-by-Step Methodology:
  • Dissolution:

    • Charge crude solid (10 g) into a round-bottom flask.

    • Add Absolute Ethanol (EtOH) (10-15 volumes, ~100-150 mL).

    • Heat to reflux (78 °C) with magnetic stirring.

    • Observation: If the solution is not clear at reflux, add DCM dropwise (max 5% v/v) to aid dissolution, or hot filter to remove inorganic salts.

  • Nucleation Control (The "Cloud Point"):

    • Remove from heat source.

    • Allow the solution to cool slowly to ~60 °C.

    • Seeding (Crucial): Add 0.1% w/w of pure seed crystals (if available) or scratch the glass wall to induce nucleation.

    • Why? The pyrrolidine moiety increases rotational freedom, delaying spontaneous nucleation. Seeding prevents supersaturation collapse (oiling out).

  • Crystal Growth:

    • Allow cooling to ambient temperature (20-25 °C) over 2 hours.

    • Transfer to an ice-water bath (0-5 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Rinse the cake with cold Ethanol (0 °C, 2 x 10 mL).

    • Warning: Do not use water for the wash if the product is the free base, as it may induce gumming if residual solvent is present.

  • Drying:

    • Dry in a vacuum oven at 45-50 °C for 12 hours.

    • Target Melting Point: Expect a sharp melting range between 180–240 °C (typical for this class [1, 4]).

Protocol B: Polymorph Screening (Vapor Diffusion)

Objective: Obtain single crystals suitable for X-Ray Diffraction (SC-XRD) to determine absolute configuration and identify polymorphs.

Mechanism: Slow reduction of solubility via vapor exchange.

Step-by-Step Methodology:
  • Inner Vial Preparation:

    • Dissolve 20 mg of the purified compound in 1 mL of THF or DCM (Good Solvent) in a small 4 mL vial. Ensure the solution is dilute and clear.

  • Outer Chamber Preparation:

    • Place the small vial (uncapped) inside a larger 20 mL vial.

    • Fill the outer vial with 5 mL of Pentane or Hexane (Anti-Solvent). Ensure the liquid level is below the rim of the inner vial.

  • Equilibration:

    • Cap the outer vial tightly.

    • Store at room temperature in a vibration-free environment for 3-7 days.

    • Mechanism: Pentane vapor slowly diffuses into the THF solution, gradually increasing polarity and lowering solubility, growing high-quality prisms or needles.

Visualization: Impurity Fate & Crystallization Logic

The following diagram illustrates the purification logic, tracking the fate of common synthetic impurities during the crystallization process.

CrystallizationLogic Crude Crude Reaction Mixture (Target + Impurities) Dissolution 1. Dissolution (Reflux EtOH) High Temp / High Solubility Crude->Dissolution HotFilter 2. Hot Filtration (Remove Salts/Pd Catalyst) Dissolution->HotFilter Cooling 3. Controlled Cooling (Supersaturation Generation) HotFilter->Cooling Clear Filtrate Imp_Salts Inorganic Salts (Insoluble in hot EtOH) HotFilter->Imp_Salts Retained on Filter Seeding 4. Seeding / Scratching (Prevent Oiling Out) Cooling->Seeding At ~60°C Filtration 5. Filtration & Wash Seeding->Filtration Precipitation Crystals Pure Crystals (>98% Purity) Filtration->Crystals Solid Cake Liquor Mother Liquor (Waste) Filtration->Liquor Filtrate Imp_SM Starting Material (Remains in Mother Liquor) Imp_Hydro Hydrolysis Product (4-OH derivative) Liquor->Imp_SM Liquor->Imp_Hydro

Caption: Workflow for the purification of thienopyrimidine derivatives, highlighting the separation of specific impurities (salts, starting materials) via solubility differentiation.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for pyrrolidine-substituted heterocycles is phase separation into an oil rather than a crystal.

SymptomRoot CauseCorrective Action
Milky Emulsion Cooling too fast; Metastable zone exceeded.Re-heat to reflux. Add 5-10% more solvent. Cool at 5 °C/hour.
Sticky Gum Impurity profile too high (acts as plasticizer).Perform a silica plug filtration (DCM/MeOH) before crystallization.
No Precipitate Solution too dilute.Concentrate by rotary evaporation to 50% volume, then add anti-solvent (Heptane) dropwise until turbid.

Analytical Validation

To confirm the success of the crystallization, the following data is required:

  • HPLC Purity: >98% area under the curve (AUC).

  • 1H-NMR (DMSO-d6): Check for the disappearance of the 4-chloro precursor peaks and the integration of the pyrrolidine protons (multiplets at ~1.9 and ~3.6 ppm) relative to the phenyl group [1, 2].

  • PXRD (Powder X-Ray Diffraction): Essential for patenting; establishes the unique polymorphic fingerprint.

References

  • Synthesis and Biological Studies of Thieno[2,3-d]pyrimidines. MDPI. Available at: [Link]

  • Synthesis of thieno[2,3-d]pyrimidines of anticipated anti-cancer activity. Cairo University. Available at: [Link]

  • Solubility of pyrimidine derivatives in organic solvents. World Scientific News. Available at: [Link]

  • Thienopyrimidine scaffolds as promising antimicrobial agents. Semantic Scholar. Available at: [Link]

Method

Application Note: Structural Elucidation and Validation of Thienopyrimidine Derivatives via NMR and HRMS

Executive Summary Thienopyrimidine derivatives serve as critical bioisosteres for quinazolines and purines in medicinal chemistry, exhibiting potent kinase inhibitory, antimicrobial, and anticancer activities.[1] However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyrimidine derivatives serve as critical bioisosteres for quinazolines and purines in medicinal chemistry, exhibiting potent kinase inhibitory, antimicrobial, and anticancer activities.[1] However, the synthesis of these scaffolds—often via the Gewald reaction—can yield regioisomeric mixtures (thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine) that are difficult to distinguish.[1][2]

This Application Note provides a definitive protocol for the structural characterization of thienopyrimidine derivatives. We integrate high-field Nuclear Magnetic Resonance (NMR) spectroscopy with High-Resolution Mass Spectrometry (HRMS) to establish a self-validating analytical workflow. Special emphasis is placed on distinguishing isomeric fusions using scalar coupling constants (


) and fragmentation logic.

Structural Considerations and Isomerism

The core challenge in characterizing thienopyrimidines is determining the orientation of the thiophene ring fusion. The two most common isomers differ only by the position of the sulfur atom relative to the pyrimidine nitrogens.

  • Isomer A: Thieno[2,3-d]pyrimidine[1][2][3][4]

  • Isomer B: Thieno[3,2-d]pyrimidine[1][5]

Correct assignment requires precise measurement of thiophene ring coupling constants and identification of specific mass spectral fragmentation patterns.

analytical Workflow

Workflow cluster_Analysis Parallel Characterization Start Crude Reaction Mixture Purify Flash Chromatography (Hexane/EtOAc) Start->Purify NMR 1H & 13C NMR (DMSO-d6) Purify->NMR MS HRMS (ESI+) & MS/MS Purify->MS DataInt Data Integration NMR->DataInt J-Coupling NOE MS->DataInt Isotope Pattern Fragmentation Decision Isomer Confirmation DataInt->Decision

Figure 1: Integrated analytical workflow for thienopyrimidine characterization.

Protocol 1: NMR Spectroscopy

Experimental Setup
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of thiophene doublets).

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    due to the poor solubility of many fused pyrimidine derivatives and to prevent aggregation.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1]

1H NMR Acquisition Parameters

To accurately measure the critical coupling constants on the thiophene ring, high digital resolution is required.

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Standard 1D proton.[1]
Spectral Width 12–14 ppmCovers downfield NH and pyrimidine protons.
Acquisition Time (AQ) > 3.0 secEnsures high digital resolution for

values.
Relaxation Delay (D1) 2.0 secAllows full relaxation of aromatic protons.[2]
Scans (NS) 16–64Sufficient S/N ratio for minor isomers.[1]
Data Analysis: Distinguishing Isomers

The differentiation of isomers relies on the spin-spin coupling constants (


) of the protons on the thiophene ring.
  • Thieno[2,3-d]pyrimidine: The thiophene protons (H-5 and H-6) typically display a doublet-doublet pattern with

    
     Hz.[1][2]
    
  • Thieno[3,2-d]pyrimidine: The thiophene protons (H-6 and H-7) typically display a doublet-doublet pattern with

    
     Hz.[1][2]
    

Note: While chemical shifts vary with substituents, the coupling constant magnitude is a robust geometric parameter.[1][2]

Isomer Logic Tree:

IsomerLogic Start Analyze Thiophene Region (7.0 - 8.0 ppm) Coupling Measure J-coupling (Doublets) Start->Coupling J_Large J ≈ 5.8 - 6.0 Hz Coupling->J_Large J_Small J ≈ 5.0 - 5.5 Hz Coupling->J_Small Result_23 Isomer: Thieno[2,3-d] J_Large->Result_23 Likely Result_32 Isomer: Thieno[3,2-d] J_Small->Result_32 Likely

Figure 2: Decision logic for isomer assignment based on scalar coupling constants.

Typical Chemical Shifts (Reference Data)

Based on Gewald reaction products (e.g., 4-amino derivatives):

PositionShift (

, ppm)
MultiplicityNotes
Pyrimidine C2-H 8.10 – 8.50Singlet (s)Highly deshielded; diagnostic for pyrimidine ring formation.[1][2]
Thiophene H 7.20 – 7.80Doublet (d)Pair of doublets.[2] Check

value.[6][7][8]
-NH2 (4-position) 6.80 – 7.50Broad Singlet (br s)Exchangeable with D

O. Disappears upon D

O shake.[1][2]
Alkyl Groups 1.00 – 3.00MultipletsDepends on substituents (e.g., methyl, ethyl).[1][2]

Protocol 2: Mass Spectrometry (HRMS & MS/MS)[1][2]

Experimental Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Why: Thienopyrimidines are basic due to the pyrimidine nitrogens, protonating easily to form

      
      .[1][2]
      
  • Analyzer: Q-TOF or Orbitrap (Required for elemental formula confirmation).[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][2]

Fragmentation Pathways (MS/MS)

Thienopyrimidines undergo characteristic Retro-Diels-Alder (RDA) cleavages and neutral losses.[1]

  • Sulfur Isotope Pattern: The presence of sulfur provides a diagnostic

    
     peak (approx.[9] 4.4% intensity of the base peak).
    
  • Common Neutral Losses:

    • Loss of NH

      
       (17 Da):  Common in 4-amino derivatives.
      
    • Loss of HCN (27 Da): Characteristic of pyrimidine ring cleavage.[2]

    • Loss of CO (28 Da): Observed in thienopyrimidinones (carbonyl containing).[1]

Fragmentation Mechanism:

Fragmentation Parent [M+H]+ Parent Ion (Thieno[2,3-d]pyrimidine) Frag1 [M+H - NH3]+ Parent->Frag1 - 17 Da Frag2 RDA Cleavage (Pyridine Ring Opening) Parent->Frag2 - HCN Frag3 Thiophene Cation (m/z ~97-110) Frag2->Frag3 Further Decomposition

Figure 3: Common ESI-MS/MS fragmentation pathway for amino-thienopyrimidines.

Case Study: Validation of a Gewald Reaction Product

Scenario: Synthesis of 4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine.

Data Interpretation:

  • 1H NMR:

    • Singlet at

      
       8.18 ppm (1H) confirms the Pyrimidine C2-H.
      
    • Broad singlet at

      
       6.83 ppm (2H) confirms the -NH
      
      
      
      group (disappears with D
      
      
      O).[1]
    • Multiplets at

      
       1.60–2.90 ppm confirm the cyclohexyl ring fusion (tetrahydrobenzo moiety).
      
  • MS Analysis:

    • Parent ion

      
       observed.[1][2][3]
      
    • 
       peak observed at ~5% intensity, confirming one Sulfur atom.[1]
      
    • MS/MS shows loss of 17 Da (NH

      
      ), confirming the primary amine.
      

References

  • Gewald Reaction & Synthesis

    • Wang, K., et al. "Synthesis and biological evaluation of thienopyrimidine derivatives."[1][2] European Journal of Medicinal Chemistry.

    • Context: Describes the foundational Gewald synthesis used to generate the scaffold.[10][11]

    • (Representative DOI)[1]

  • NMR Characterization

    • Kanawade, S.B., et al. "Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents."[1][2][12] European Journal of Medicinal Chemistry, 2013.[1][12]

    • Context: Provides specific chemical shifts for 4-amino deriv
    • [1]

  • Mass Spectrometry Fragmentation

    • Salem, M.A.I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines."[1][2][13] International Journal of Materials and Chemistry, 2014.[12][13]

    • Context: Details the RDA fragmentation and neutral losses in fused pyrimidines.
  • Isomer Differentiation

    • He, Y., et al. "Regioselective synthesis of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives."[1][2] Tetrahedron, 2005.[1][2]

    • Context: Discusses the synthetic control and spectral differences between the [2,3-d] and [3,2-d] isomers.
    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of thienopyrimidines in aqueous buffers

Technical Support Center: Thienopyrimidine Solubility Optimization Subject: Troubleshooting Aqueous Solubility for Thienopyrimidine Scaffolds (Kinase Inhibitors/Bioisosteres) To: Research Scientists, Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thienopyrimidine Solubility Optimization Subject: Troubleshooting Aqueous Solubility for Thienopyrimidine Scaffolds (Kinase Inhibitors/Bioisosteres) To: Research Scientists, Medicinal Chemists, and Formulation Specialists From: Senior Application Scientist, Lead Discovery Support

Core Directive: The Thienopyrimidine Challenge

Thienopyrimidines are privileged scaffolds in drug discovery, particularly as bioisosteres for purines and quinazolines in kinase inhibition (e.g., PI3K, EGFR, mTOR targets like GDC-0941). However, they present a distinct physicochemical challenge: Planar Aromatic Stacking.

Unlike more flexible scaffolds, the fused thiophene-pyrimidine ring system is flat and electron-deficient. This leads to strong intermolecular


 stacking interactions, resulting in high crystal lattice energy. In aqueous buffers, water molecules cannot overcome this cohesive energy to solvate the compound, causing the notorious "brick dust" precipitation.

This guide provides a self-validating troubleshooting workflow to overcome these barriers in in vitro assays and in vivo formulation.

Diagnostic Workflow

Before altering your buffer, diagnose the root cause of insolubility using the decision tree below.

SolubilityDecisionTree Start Diagnostic: Compound Precipitates? CheckDMSO Step 1: Check DMSO Stock Is stock > 1000x Assay Conc? Start->CheckDMSO CheckpKa Step 2: Check pKa Is compound ionizable? CheckDMSO->CheckpKa No KineticIssue Issue: Kinetic Precipitation (The 'Crash Out') CheckDMSO->KineticIssue Yes (High spike) ThermoIssue Issue: Thermodynamic Limit (Intrinsic Insolubility) CheckpKa->ThermoIssue Neutral/Weak Base Sol_pH Solution: pH Adjustment (Salt Formation) CheckpKa->Sol_pH Basic (pKa > 7) Sol_Serial Solution: Intermediate Dilution (DMSO -> Buffer Step) KineticIssue->Sol_Serial Sol_CD Solution: Complexation (HP-β-CD / Captisol) ThermoIssue->Sol_CD

Figure 1: Diagnostic logic for selecting a solubilization strategy. Blue nodes indicate decision points; Red nodes identify the physical phenomenon; Green nodes provide the technical solution.

Troubleshooting Guide (Q&A)

Issue 1: The "Crash Out" (Precipitation upon dilution)

User Report: "My thienopyrimidine is soluble in DMSO at 10 mM. When I spike it into PBS (pH 7.4) to reach 10 µM, the solution turns cloudy immediately."

Root Cause: This is a Kinetic Solubility Failure . When you spike a hydrophobic DMSO stock directly into an aqueous buffer, you create a momentary supersaturation. Water acts as an "anti-solvent," causing the thienopyrimidine molecules to aggregate rapidly before they can disperse. This is governed by the "Log-Linear Solvency" rule: solubility decreases exponentially as the volume fraction of water increases.

Corrective Protocol: The Intermediate Dilution Method Do not pipette 1 µL of 10 mM stock directly into 999 µL of buffer. Instead, use a "stepping stone" dilution:

  • Step 1: Dilute 10 mM stock into 100% DMSO to reach 100x the final concentration.

  • Step 2: Dilute this 100x stock 1:10 into a surfactant-containing intermediate buffer (e.g., PBS + 0.05% Tween 80).

  • Step 3: Dilute this 10x intermediate 1:10 into the final assay buffer. Why this works: It prevents the local high-concentration shock that triggers nucleation.

Issue 2: pH Adjustments Are Ineffective

User Report: "I acidified my buffer to pH 5.0, but the compound still precipitates."

Root Cause: Lack of Ionizable Centers. Many thienopyrimidine kinase inhibitors are designed to be neutral to cross cell membranes. If your compound lacks a basic amine with a pKa > 6.0, lowering the pH will not protonate the molecule enough to break the crystal lattice. Note: Even if a salt forms (e.g., HCl salt), it may disproportionate back to the free base in high-ionic-strength buffers like PBS (Common Ion Effect).

Corrective Protocol: Switch to Cyclodextrins If pKa manipulation fails, you must use Complexation . Cyclodextrins (CDs) encapsulate the hydrophobic thienopyrimidine core, shielding it from water without relying on ionization.

  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    or Sulfobutylether-
    
    
    -CD (SBE-
    
    
    -CD)
    . Avoid native
    
    
    -CD due to its own low solubility and nephrotoxicity risks in vivo.
Issue 3: Assay Interference

User Report: "I added Tween 80 to solve the solubility, but my kinase activity dropped."

Root Cause: Micellar Sequestration. Surfactants like Tween 80 or Triton X-100 form micelles above their Critical Micelle Concentration (CMC). If your thienopyrimidine is highly lipophilic (LogP > 3), it will partition inside the micelle, making it unavailable to bind the kinase enzyme in the aqueous phase. This results in a false negative (artificial inhibition).

Corrective Protocol: Limit Surfactant Concentration Ensure surfactant concentration is below the CMC in the final assay well.

  • Tween 80 CMC

    
     0.012% (w/v).
    
  • Safe Limit: Use 0.005% Tween 20/80 or switch to PEG400 (up to 5%), which acts as a cosolvent rather than a micelle former.

Comparative Data: Solubilization Excipients

Select the right excipient based on your application stage.

ExcipientMechanismTypical Conc.[1][2][3]Pros for ThienopyrimidinesCons
DMSO Cosolvent0.1% - 1.0%Excellent solvency for planar aromatics.Cytotoxic >1%; inhibits some kinases; causes protein unfolding.
HP-

-CD
Inclusion Complex10% - 20%Gold Standard. No assay interference; biologically inert; prevents stacking.Requires mixing time (equilibrium); increases viscosity.
PEG 400 Cosolvent5% - 20%Good for preventing precipitation in animal dosing.Can cause osmotic diarrhea in vivo; oxidative degradation of compound.
Tween 80 Surfactant0.01% - 0.1%Prevents adsorption to plasticware.High Risk: Micellar sequestration of drug; assay interference.

Essential Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry/UV)

Use this to determine the "Crash Point" of your compound.

  • Preparation: Prepare a 10 mM stock of thienopyrimidine in DMSO.

  • Buffer: Dispense 190 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

  • Titration: Add DMSO stock in increasing increments (0.5 µL, 1.0 µL, etc.) to separate wells to achieve 10, 20, 50, 100 µM. Keep DMSO constant at 2% across all wells to isolate the drug effect.

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Read: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Analysis: The concentration where OD620 spikes > 0.05 above background is your Kinetic Solubility Limit .

Protocol B: Preparation of 20% HP- -CD Stock

Standard vehicle for in vivo (IP/PO) administration of thienopyrimidines.

  • Weighing: Weigh 20 g of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Dissolution: Add gradually to 80 mL of Milli-Q water while stirring.

    • Critical: Do not dump all powder at once; it will clump.

  • Volume Adjust: Once dissolved, top up to 100 mL with water. Filter sterilize (0.22 µm).

  • Compound Addition:

    • Weigh the required amount of thienopyrimidine.

    • Add the 20% HP-

      
      -CD solution.
      
    • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes. The solution should turn from cloudy to clear as the inclusion complex forms.

    • Visual Check: If particles remain, the capacity of the CD is exceeded. Reduce drug concentration.

Mechanism of Action: Cyclodextrin Complexation[4]

The following diagram illustrates why Cyclodextrins are preferred over simple cosolvents for thienopyrimidines.

CD_Mechanism Drug Thienopyrimidine (Hydrophobic/Planar) Complex Inclusion Complex (Soluble Shell / Hydrophobic Core) Drug->Complex Thermodynamic Drive CD_Empty HP-β-CD (Empty Cavity) CD_Empty->Complex Host-Guest Interaction Water Aqueous Buffer Complex->Water Solvated via Hydroxyl Groups

Figure 2: Mechanism of Inclusion Complexation. The hydrophobic thienopyrimidine displaces water from the cyclodextrin cavity, forming a stable, water-soluble complex.

References

  • Modulation of Thienopyrimidine Solubility: Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Source:Pharmaceuticals (2018).[4] URL:[Link]

  • Lipophilic Salt Strategies: Title: Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.[4][5] Source:Molecular Pharmaceutics (2018). URL:[Link]

  • Cyclodextrin Utility in Drug Delivery: Title: Cyclodextrin inclusion complexation and pharmaceutical applications.[5][6][7][8][9] Source:ScienceAsia (2020). URL:[Link]

  • Thienopyrimidine Scaffold Properties: Title: Thienopyrimidine | Encyclopedia MDPI.[2] Source:Encyclopedia (2022).[2] URL:[Link]

  • General Solubility Tactics for Heterocycles: Title: Tactics to Improve Solubility (Chapter 2). Source:Royal Society of Chemistry (2021). URL:[Link][1][2][3][6][10][11][12][13][14]

Sources

Optimization

Technical Support Center: Optimizing Thieno[2,3-d]pyrimidine Synthesis

Welcome to the technical support center for the synthesis and optimization of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The thieno[2,3-d]pyrimidine core is a bioisostere of purines and is a cornerstone in the development of therapeutics ranging from kinase inhibitors to anti-inflammatory and antimicrobial agents.[1][2]

However, the construction of this ring system, particularly the final cyclization step, can be fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide provides in-depth, experience-driven answers to common problems encountered in the lab, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Core Synthetic Pathways Overview

The majority of synthetic routes to thieno[2,3-d]pyrimidines begin with a substituted 2-aminothiophene, which is then cyclized to form the fused pyrimidine ring. The two most prevalent strategies are summarized below.

G cluster_0 Route A: Synthesis via 4-Oxo Intermediate cluster_1 Route B: Synthesis via Dimroth Rearrangement A1 Gewald Reaction (Ketone/Aldehyde + α-Cyano Ester/Amide + Sulfur) A2 2-Amino-3-carbalkoxy/carboxamido thiophene A1->A2 A3 Cyclization (e.g., Formamide, Urea) A2->A3 A4 Thieno[2,3-d]pyrimidin-4-one A3->A4 A5 Functionalization (e.g., Chlorination with POCl₃) A4->A5 A6 Versatile Intermediates A5->A6 B1 Gewald Reaction (Ketone/Aldehyde + Malononitrile + Sulfur) B2 2-Amino-3-cyanothiophene B1->B2 B3 Amidine Formation (e.g., DMF-DMA) B2->B3 B4 N'-(3-cyanothiophen-2-yl)formimidamide B3->B4 B5 Acid-Catalyzed Cyclization with Amines (Dimroth Rearrangement) B4->B5 B6 4-Substituted-amino- thieno[2,3-d]pyrimidines B5->B6

Figure 1: High-level overview of the two primary synthetic routes for constructing the thieno[2,3-d]pyrimidine core.

FAQs and Troubleshooting Guides
Section 1: The Precursor - Issues with the Gewald Reaction

The quality of your starting 2-aminothiophene, typically prepared via the Gewald three-component reaction, is paramount. Impurities or low yields at this stage will invariably complicate the subsequent cyclization.[3][4][5]

Question 1.1: My Gewald reaction for the 2-aminothiophene precursor is low-yielding and produces a significant amount of tar-like byproducts. How can I optimize it?

Answer: This is a classic issue in the Gewald reaction, often stemming from catalyst choice, reaction temperature, or inefficient sulfur reaction.

Causality & Expert Insights: The Gewald reaction involves a complex equilibrium between a Knoevenagel condensation, Michael addition of sulfur, and a final cyclization/tautomerization. Byproduct formation often arises from polymerization of the Knoevenagel intermediate or undesired side reactions of elemental sulfur.

Troubleshooting Steps:

  • Catalyst Selection: The choice of base is critical. While morpholine is traditional, triethylamine is often cleaner and sufficient for activating the methylene compound without promoting excessive side reactions.[6][7] For sluggish reactions, a stronger base like sodium ethoxide can be used, but with caution, as it can accelerate byproduct formation.

  • Solvent Optimization: Ethanol is generally the solvent of choice. This is not arbitrary; it's because elemental sulfur (S₈) has better solubility in ethanol at reflux temperatures compared to other common solvents like methanol or isopropanol, ensuring it remains in the reaction phase.[8]

  • Temperature Control: Many Gewald reactions can be performed successfully at room temperature or with gentle heating (40-50 °C).[6][7] Running the reaction at a high reflux for extended periods is a common mistake that often leads to decomposition and lower yields. Start at a lower temperature and monitor by TLC, only increasing the temperature if the reaction stalls.

  • Order of Addition: While it's a one-pot reaction, adding the sulfur last after the Knoevenagel condensation between the carbonyl and active methylene compound has been initiated can sometimes lead to cleaner reaction profiles.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst MorpholineTriethylamineMilder, reduces polymerization byproducts.[7]
Solvent MethanolEthanolBetter solubility of elemental sulfur.[8]
Temperature Reflux (80-100 °C)40-50 °C or RTMinimizes thermal decomposition of intermediates.[6]
Reaction Time 12-24 h2-6 h (Monitor by TLC)Avoids product degradation over extended heating.

Table 1: Optimization parameters for the Gewald reaction.

Section 2: The Cyclization Step - Forming the Pyrimidine Ring

This is the most critical and often challenging step. The choice of cyclizing agent and reaction conditions depends heavily on the substituent at the 3-position of the thiophene ring (e.g., ester, amide, or nitrile).

Question 2.1: My cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with formamide is incomplete even after prolonged heating, and the workup is difficult.

Answer: Incomplete cyclization with formamide is typically a temperature or purity issue. Formamide is a robust and inexpensive reagent, but the reaction requires high temperatures (150-190 °C), which can also lead to degradation if not controlled properly.[2][5]

Causality & Expert Insights: This reaction is a condensation where the amino group of the thiophene attacks the formamide carbon, followed by elimination of water and subsequent intramolecular cyclization with the loss of ethanol. The high activation energy for this process necessitates high temperatures. Any moisture in the reagents or starting material can hydrolyze the ester, and thermal instability can lead to decomposition, complicating the reaction.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Use dry glassware and high-purity, dry formamide. Any water present can inhibit the reaction.

  • Temperature is Key: The reaction often requires temperatures of 160-180 °C. Use a high-boiling solvent like diphenyl ether or, more commonly, use a neat excess of formamide as both reagent and solvent. Ensure your heating mantle and thermometer are accurate.

  • Microwave-Assisted Synthesis: This is a highly effective solution. Microwave irradiation can dramatically reduce reaction times from many hours to minutes and often results in cleaner products and higher yields by promoting efficient, uniform heating.[6][7]

  • Alternative Reagents: If formamide fails, heating the aminothiophene ester with urea is an effective alternative for producing the thieno[2,3-d]pyrimidin-4-one.

Sources

Troubleshooting

Overcoming steric hindrance in pyrrolidine substitution reactions

Ticket System: Advanced Synthesis & Troubleshooting Status: Open Priority: High Subject: Overcoming Steric Hindrance in Pyrrolidine Substitution Reactions[1] Executive Summary & Diagnostic Decision Tree User Problem: "I...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Synthesis & Troubleshooting

Status: Open Priority: High Subject: Overcoming Steric Hindrance in Pyrrolidine Substitution Reactions[1]

Executive Summary & Diagnostic Decision Tree

User Problem: "I cannot introduce substituents at the C2 or C3 position of my pyrrolidine scaffold. Standard


 conditions yield only recovered starting material or elimination products. Enantiomeric excess (ee) is eroding during scale-up."

Root Cause Analysis: Pyrrolidine substitutions, particularly at the


-position (C2), face unique steric penalties. The "neopentyl-like" environment created by N-protecting groups (like Boc or Cbz) creates significant steric clash with incoming nucleophiles. Furthermore, the pyrrolidine ring is not planar; it adopts "envelope" puckers (

-endo or

-exo).[2][3] Mismatched puckering between the substrate and the transition state energy minimum often halts reaction progress.

Recommended Workflow: Do not force


 on hindered centers. Switch to Reagent-Directed Lithiation  or Transition Metal Catalyzed C-H Activation .
Diagnostic Workflow (Visualized)

Pyrrolidine_Strategy Start START: Select Substitution Site Site_C2 Alpha-Position (C2) Start->Site_C2 Site_C3 Beta-Position (C3) Start->Site_C3 Check_Hindrance Is N-PG Bulky? (Boc/Cbz) Site_C2->Check_Hindrance Directing_Group Directing Group Available? Site_C3->Directing_Group SN2_Check Attempt SN2? Check_Hindrance->SN2_Check No (N-H / N-Me) Lithiation Route A: Beak-Lee Lithiation (s-BuLi / -78°C) Check_Hindrance->Lithiation Yes (Steric Clash) Transmetalation Negishi Coupling (ZnCl2 -> Pd-Cat) Lithiation->Transmetalation If Electrophile is Aryl/Vinyl CH_Activation Route B: Pd-Catalyzed C-H Activation (Aminoquinoline DG) Directing_Group->CH_Activation Yes Photoredox Route C: Photoredox HAT (Radical Pathway) Directing_Group->Photoredox No

Figure 1: Strategic decision tree for selecting the correct synthetic methodology based on substitution site and steric constraints.

Module A: The Alpha-Lithiation Protocol (Beak-Lee Methodology)

Context: Direct alkylation of N-Boc pyrrolidine is the gold standard for overcoming steric hindrance. By deprotonating the


-proton, you convert the steric bulk of the Boc group from a liability into an asset (Complex Induced Proximity Effect - CIPE), directing the lithiation.
Troubleshooting Guide: Why is my yield low?
SymptomProbable CauseTechnical Fix
Low Conversion (<30%) Rotamer Lock: N-Boc pyrrolidine exists as s-trans and s-cis rotamers. Only one coordinates effectively with s-BuLi.Warm-Cool Cycle: Lithiate at -78°C for 4-6 hours. Unlike piperidines, pyrrolidine rotamer interconversion is slow. Ensure adequate time for the "reactive" rotamer to deplete the equilibrium.
Racemization Temperature Spike: The

-lithio species is configurationally unstable above -50°C.
Maintain strict cryogenic control (-78°C). Use a Flow Reactor if scaling up to prevent exotherm hotspots.
Decomposition THF Attack: The aggressive organolithium attacks the THF solvent at higher temps.Switch solvent to 2-MeTHF or add diamine ligands (TMEDA/Sparteine) before adding s-BuLi to stabilize the aggregate.
Standard Operating Procedure (SOP): Enantioselective

-Substitution

Reference Grounding: Beak & Lee (1994); O'Brien et al. (2006)

  • Reagent Prep: Flame-dry a 2-neck flask under Argon. Add N-Boc-pyrrolidine (1.0 equiv) and (-)-Sparteine (1.2 equiv) in anhydrous Et2O (0.5 M).

  • Cryogenics: Cool to -78°C (dry ice/acetone). Wait 15 mins for thermal equilibrium.

  • Lithiation: Add s-BuLi (1.2 equiv) dropwise over 20 mins.

    • Critical: Keep internal temp below -70°C.

  • Incubation: Stir at -78°C for 4 hours . (Shorter times lead to low yield due to rotamer kinetics).

  • Trapping: Add electrophile (e.g., MeI, AllylBr) or Transmetalate (ZnCl2) for cross-coupling.

  • Quench: Add MeOH at -78°C, then warm to RT.

Module B: Transition Metal Cross-Coupling (Overcoming "Neopentyl" Clash)

Context: When you need to attach a bulky aryl group to the


-position, 

or nucleophilic attack fails. The solution is Negishi Cross-Coupling . The zinc reagent (transmetalated from the Li-species in Module A) accommodates steric bulk better than the lithium species.
FAQ: Cross-Coupling Hindered Pyrrolidines

Q: My Pd-catalyst dies before conversion. Why? A: Steric hindrance at the pyrrolidine


-carbon slows down the Transmetalation  step in the catalytic cycle. This leaves the active Pd(II) species vulnerable to decomposition.
  • Fix: Use electron-rich, bulky phosphine ligands like RuPhos or XPhos . These ligands open up the coordination sphere and accelerate transmetalation.

Q: Can I functionalize C3 (Beta) without a pre-functionalized handle? A: Yes, via C(sp3)-H Activation .

  • Protocol: Use a C3-directing group (e.g., Aminoquinoline attached to a C3-amide).

  • Catalyst System: Pd(OAc)2 + AgOAc (oxidant).[4]

  • Mechanism: The directing group holds the Pd close to the C3-H bond, forcing an inner-sphere mechanism that overrides steric repulsion from the N-protecting group.

Module C: Conformational Locking (The "Puckering" Effect)

Context: The pyrrolidine ring is not flat. It rapidly flips between envelope conformations. Substituents at C4 can "lock" the ring, making the C2 position more or less accessible.

  • Exo-Pucker: Favored by electron-withdrawing groups (F, OH) at C4 (trans).

  • Endo-Pucker: Favored by sterically bulky groups at C4.

Application: If your substitution at C2 is failing due to steric hindrance from a C4 substituent, check the puckering.

  • Scenario: You have a 4-trans-OH group. The ring is exo-puckered.

  • Result: The C2 position is pushed "down" (pseudo-axial), increasing steric clash with the N-Boc group.

  • Fix: Protect the OH as a bulky silyl ether (TBDMS). This may invert the pucker or flatten the ring, relieving the steric pressure at C2.

References
  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. 
    
  • O'Brien, P., et al. (2006).[5] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications.[5]

  • Campos, K. R. (2008). Enantioselective Pd-catalyzed alpha-arylation of N-Boc-pyrrolidine.[6] Journal of the American Chemical Society.[5][7]

  • Baudoin, O., et al. (2018).[4] Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines.[4] Organic Letters.

  • MacMillan, D. W. C., et al. (2014). Decarboxylative peptide arylation through a room-temperature alternative to the Suzuki–Miyaura reaction. (Photoredox applications). Nature.

Sources

Reference Data & Comparative Studies

Validation

Thieno[2,3-d]pyrimidines vs. Quinazolines: A Technical Comparison for Kinase Inhibitor Development

Executive Summary In the landscape of kinase inhibitor discovery, the quinazoline scaffold (e.g., Gefitinib, Erlotinib, Lapatinib) has long served as the "gold standard" for targeting EGFR and VEGFR. However, issues such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the quinazoline scaffold (e.g., Gefitinib, Erlotinib, Lapatinib) has long served as the "gold standard" for targeting EGFR and VEGFR. However, issues such as poor aqueous solubility, metabolic instability, and the emergence of resistance mutations (e.g., EGFR T790M) have necessitated the exploration of bioisosteres.

The thieno[2,3-d]pyrimidine scaffold has emerged as a superior alternative in specific contexts. By replacing the benzene ring of the quinazoline with a thiophene ring, researchers can alter the electronic distribution, reduce lipophilicity, and modify the spatial occupancy within the ATP-binding pocket. This guide provides a technical, data-driven comparison of these two scaffolds to assist medicinal chemists and pharmacologists in scaffold selection.

Structural & Mechanistic Comparison

Bioisosteric Rationale

The transition from a quinazoline to a thieno[2,3-d]pyrimidine involves a bioisosteric replacement of the fused benzene ring (6-membered) with a thiophene ring (5-membered).

  • Quinazoline: 6,6-fused system. High planarity and lipophilicity.

  • Thieno[2,3-d]pyrimidine: 5,6-fused system.[1]

    • Steric Impact: The thiophene ring is physically smaller than the benzene ring, potentially creating "wiggle room" in the back of the ATP-binding hydrophobic pocket (Pocket II). This allows for the accommodation of bulkier gatekeeper mutations (like T790M) that otherwise clash with the rigid quinazoline core.

    • Electronic Impact: The sulfur atom in the thiophene ring is a soft nucleophile and alters the electron density of the fused pyrimidine ring, often modulating the pKa of the N1/N3 nitrogens, which are critical for hinge binding.

Binding Mode Analysis (SAR)

Both scaffolds function as Type I ATP-competitive inhibitors .

  • Hinge Region Interaction: The pyrimidine N1 and N3 atoms act as hydrogen bond acceptors. In EGFR, these typically interact with the backbone amide of Met793 .

  • Ribose Pocket: The substituent at the 4-position (often an aniline) extends towards the solvent front and interacts with the ribose-binding pocket.

  • Hydrophobic Pocket: The 5- and 6-positions of the thieno ring (equivalent to the 6- and 7-positions of quinazoline) project into the hydrophobic back pocket. The thieno scaffold allows for different substitution vectors (e.g., alkyl, aryl) that can probe unique sub-pockets not accessible to the rigid quinazoline.

Visualization: Scaffold & Pharmacophore

G cluster_0 Scaffold Comparison cluster_1 Binding Mode (EGFR) Quin Quinazoline Core (6,6-Fused) High Lipophilicity Thieno Thieno[2,3-d]pyrimidine (5,6-Fused) Bioisostere Altered Sterics Quin->Thieno Bioisosteric Replacement N_Interaction N1/N3 Acceptor (H-Bond) Thieno->N_Interaction Core Tail C-6/C-7 Substituents (Solubility/Potency) Thieno->Tail Functionalization Hinge Hinge Region (Met793) Pocket Hydrophobic Pocket (Val726, Leu844) Gatekeeper Gatekeeper (Thr790 / Met790) N_Interaction->Hinge Critical H-Bond Tail->Pocket Occupancy Tail->Gatekeeper Avoids Clash (T790M)

Figure 1: Structural evolution from quinazoline to thieno[2,3-d]pyrimidine and the resulting interactions within the kinase ATP-binding pocket.

Performance Comparison: Data Review

The following table synthesizes data from multiple studies comparing standard quinazolines (Erlotinib/Gefitinib) against optimized thieno[2,3-d]pyrimidine derivatives.

Comparative Data Table
FeatureQuinazoline (e.g., Erlotinib)Thieno[2,3-d]pyrimidine (Lead Cmpds)Advantage
EGFR WT Potency (IC50) ~2–10 nM5–40 nM (e.g., Cmpd 5b, 14)Comparable. Both are highly potent ATP competitors.
EGFR T790M Potency >200 nM (Resistant)13–200 nM (e.g., Cmpd 5b, 12c)Thieno Preferred. Smaller core avoids steric clash with Methionine gatekeeper.
Solubility (LogS) Low (often requires formulation)Moderate to HighThieno Preferred. 5-membered ring disrupts crystal packing; amenable to polar substitutions.
Selectivity Index (SI) Low to Moderate (Skin toxicity)High (e.g., >2.5x safer on WI-38 cells)Thieno Preferred. Often shows reduced toxicity to normal fibroblast cells.
Metabolic Stability Susceptible to oxidative metabolismTunableThiophene ring allows for different metabolic soft spots, potentially extending half-life.
Key Case Study: Overcoming Resistance

In a study comparing Erlotinib to a novel thieno[2,3-d]pyrimidine derivative (Compound 5b), the thieno compound maintained potency against the T790M mutation (IC50 = 204 nM) significantly better than Erlotinib (IC50 > 1000 nM in some assays), while retaining a safety margin against normal lung fibroblast cells (WI-38).

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating protocols.

Synthesis: The Gewald Reaction

The most robust method for constructing the thieno[2,3-d]pyrimidine core is the Gewald Reaction .

  • Reactants: Ketone/Aldehyde + Activated Nitrile (e.g., malononitrile) + Elemental Sulfur.

  • Catalyst: Organic base (Morpholine or Triethylamine).

  • Outcome: Formation of a 2-aminothiophene intermediate, which is then cyclized with formamide or formic acid to yield the fused pyrimidine system.

Kinase Inhibition Assay (TR-FRET / LanthaScreen)

Objective: Determine IC50 values against EGFR WT and T790M.[2] This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high sensitivity and low background.

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Substrate: Poly-Glu-Tyr (4:1) labeled with Alexa Fluor 647 (or similar acceptor).

Protocol Steps:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (Final DMSO < 1%).

  • Enzyme Mix: Dilute EGFR enzyme to 2x concentration (approx. 0.5–2 nM) in Kinase Buffer.

  • Reaction Initiation:

    • Add 2.5 µL Compound.[3]

    • Add 2.5 µL Enzyme Mix.

    • Incubate 15 mins at RT (allows inhibitor binding).[3]

    • Add 5 µL ATP/Substrate Mix (ATP at Km, approx. 10–50 µM).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of EDTA/Eu-Antibody detection mix. The EDTA stops the kinase reaction.

  • Read: Measure TR-FRET signal (Ex 340 nm, Em 615/665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot Emission Ratio (665/615) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.

Assay Workflow Diagram

Assay Start Start: Compound Preparation (Serial Dilution in DMSO) Enzyme Add EGFR Enzyme (Pre-incubation 15 min) Start->Enzyme Substrate Add ATP + Peptide Substrate (Initiate Reaction) Enzyme->Substrate Incubate Incubate 60 min @ RT Substrate->Incubate Stop Add Detection Mix (Eu-Ab + EDTA) Incubate->Stop Read Read TR-FRET (Calc IC50) Stop->Read

Figure 2: Step-by-step workflow for the TR-FRET Kinase Inhibition Assay.

Strategic Recommendations

When to choose Thieno[2,3-d]pyrimidines over Quinazolines:

  • Targeting Resistance: If your quinazoline lead is losing potency against gatekeeper mutations (e.g., T790M), the thieno scaffold offers a tighter, less sterically hindered fit.

  • Solubility Issues: If your lead candidate suffers from poor bioavailability due to crystal packing forces common in planar quinazolines, the thieno scaffold often disrupts this packing, improving solubility.

  • Intellectual Property (IP): The quinazoline space is crowded. Thieno[2,3-d]pyrimidines offer a distinct chemical space with opportunities for novel patentability.

Cautionary Note: While potent, thieno[2,3-d]pyrimidines can sometimes exhibit different metabolic liabilities (e.g., thiophene ring oxidation). Early ADME profiling (microsomal stability) is critical during lead optimization.

References

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. (2021). Link

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Link

  • New thieno[2,3-d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors. Scientific Reports. (2024). Link

  • Optimization of a LanthaScreen Kinase assay for EGFR. Thermo Fisher Scientific Protocols. Link

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. (2022). Link

Sources

Comparative

Comparative Guide: 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine vs. Standard Kinase &amp; Adenosine Inhibitors

The following guide provides a comprehensive technical comparison of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine against standard reference drugs. This analysis is based on the structural pharmacology of 4-substit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine against standard reference drugs. This analysis is based on the structural pharmacology of 4-substituted thieno[2,3-d]pyrimidines, a privileged scaffold with dual activity as Receptor Tyrosine Kinase (RTK) inhibitors (specifically EGFR/VEGFR) and Adenosine Receptor Antagonists .[1]

Executive Summary & Compound Profile

1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class.[1] This scaffold is a bioisostere of quinazoline (found in drugs like Gefitinib) and purine (endogenous adenosine).[1] Its pharmacological profile is defined by the substitution at the 4-position (pyrrolidine) and the 6-position (phenyl group).[1]

  • Primary Target Class: Tyrosine Kinases (EGFR, VEGFR-2) and Adenosine Receptors (A2A).[1]

  • Mechanism of Action: ATP-competitive inhibition (Kinases) or orthosteric antagonism (GPCRs).[1]

  • Key Structural Feature: The pyrrolidine ring at C4 creates a tertiary amine structure, distinguishing it from the secondary amine (anilino) motif found in many approved kinase inhibitors.[1] This structural nuance significantly influences its selectivity profile, often shifting potency towards Adenosine Receptor antagonism or specific kinase conformations.[1]

Comparative Performance Analysis

The following data compares the representative activity of 4-substituted-6-phenylthieno[2,3-d]pyrimidines against industry standards.

Table 1: IC50 Comparison (Tyrosine Kinase Inhibition)

Note: The pyrrolidine derivative (tertiary amine) typically shows reduced potency against EGFR compared to aniline derivatives due to the lack of a hydrogen bond donor for the hinge region (Met793).[1]

Compound Target IC50 Value Mechanism Binding Mode
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine EGFR (WT) ~2.0 - 10.0 µM *ATP-CompetitiveHydrophobic pocket occupancy (Val726, Leu844)
Gefitinib (Iressa) EGFR (WT)0.033 µM ATP-CompetitiveH-bond donor to Met793 (Hinge)
Erlotinib (Tarceva) EGFR (WT)0.020 µM ATP-CompetitiveH-bond donor to Met793 (Hinge)
Sorafenib VEGFR-20.090 µM Type II InhibitorDFG-out conformation stabilizer

*Estimated range based on SAR of 4-dialkylamino thienopyrimidines [1, 2].

Table 2: Ki/IC50 Comparison (Adenosine Receptor Antagonism)

The thienopyrimidine scaffold is a classic adenosine antagonist core.[1] The 6-phenyl group enhances affinity for the A2A receptor.[1]

Compound Target Ki / IC50 Selectivity Therapeutic Context
1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine A2A Receptor ~0.05 - 0.5 µM *A2A > A1Parkinson's, Immunotherapy
ZM 241385 A2A Receptor0.0016 µM Highly SelectiveStandard Reference Tool
Caffeine A1 / A2A~20 - 50 µM Non-selectiveCNS Stimulant

*Based on SAR of 4-amino-6-phenylthieno[2,3-d]pyrimidines [3].

Mechanism of Action & Signaling Pathways

The compound operates via two distinct pathways depending on the cellular context.[1]

Pathway A: EGFR Kinase Inhibition (Cancer Model)

In epithelial tumors, the compound competes with ATP for the nucleotide-binding pocket of EGFR, preventing autophosphorylation and downstream signaling (RAS/MAPK, PI3K/AKT).[1]

Pathway B: Adenosine A2A Antagonism (Immuno-Oncology/CNS)

In the tumor microenvironment or CNS, it blocks Adenosine binding to A2A receptors, preventing the Gs-protein coupled accumulation of cAMP, which normally suppresses immune response (T-cells) or modulates neurotransmission.[1]

SignalingPathways cluster_Kinase Tyrosine Kinase Pathway (Tumor Cell) cluster_GPCR Adenosine Pathway (Immune/CNS Cell) Compound 1-{6-Phenylthieno[2,3-d] pyrimidin-4-yl}pyrrolidine EGFR EGFR / VEGFR-2 (Tyrosine Kinase) Compound->EGFR Inhibits (ATP-Competitive) A2AR Adenosine A2A Receptor (GPCR) Compound->A2AR Antagonizes P_EGFR Phospho-EGFR EGFR->P_EGFR Autophosphorylation ATP ATP ATP->EGFR Activates Signaling RAS -> RAF -> MEK -> ERK PI3K -> AKT -> mTOR P_EGFR->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Adenosine Adenosine Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs cAMP cAMP Accumulation Gs->cAMP ImmuneSuppression Immune Suppression (T-cell Inhibition) cAMP->ImmuneSuppression

Figure 1: Dual mechanism of action.[1] The compound inhibits EGFR-driven proliferation (Left) and blocks Adenosine-mediated immune suppression (Right).[1]

Experimental Protocols for Validation

To validate the IC50 of this specific compound, the following standardized protocols are recommended.

Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)

Used to determine IC50 against EGFR or VEGFR-2.[1]

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Prepare a 3-fold serial dilution of 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine in DMSO (Top conc: 100 µM).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of EGFR enzyme (0.5 ng/µL).[1] Incubate 10 min at RT.

    • Add 4 µL of Substrate Mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM ATP).[1]

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Adenosine A2A Radioligand Binding Assay

Used to determine Ki/IC50 for receptor antagonism.[1]

  • Membrane Prep: Use HEK293 cells stably expressing human A2A receptors.[1] Harvest and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Competition Binding:

    • Incubate 50 µg membrane protein with [3H]-ZM 241385 (Radioligand, 2 nM) and varying concentrations of the test compound (10^-10 to 10^-4 M).

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 2 U/mL Adenosine Deaminase (to remove endogenous adenosine).[1]

  • Incubation: 90 minutes at 25°C.

  • Harvesting: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculation: Determine IC50 and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[1]

Expert Insights & Structural Analysis
  • The "Pyrrolidine Effect": In many kinase inhibitors (e.g., Gefitinib), the 4-position is occupied by an aniline (NH-Phenyl).[1] The NH acts as a critical hydrogen bond donor to the hinge region of the kinase (e.g., Met793 in EGFR).[1]

  • Loss of Potency: The 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine molecule replaces this NH with a tertiary pyrrolidine nitrogen.[1] This removes the H-bond donor capability.[1] Consequently, this specific derivative often exhibits lower potency (micromolar range) against EGFR compared to its aniline counterparts (nanomolar range) [1].[1]

  • Gain of Function: However, this substitution is well-tolerated in Adenosine Receptors and Phosphodiesterase (PDE) targets, where hydrophobic bulk and specific steric fits are more critical than the hinge H-bond donor.[1] Therefore, this compound is more likely to be a potent A2A antagonist or PDE inhibitor than a primary EGFR inhibitor candidate.[1]

References
  • Structure-Activity Relationship of Thienopyrimidines as EGFR Inhibitors.

    • Source:Bioorganic & Medicinal Chemistry, 2015.[1]

    • Key Finding: 4-Anilino derivatives are potent (IC50 < 0.2 µM), while 4-dialkylamino (e.g., pyrrolidine) derivatives show reduced kinase affinity.[1]

    • [1]

  • Discovery of Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors.

    • Source:Bioorganic Chemistry, 2021.[1]

    • Key Finding: 6-Phenyl substituted thienopyrimidines exhibit dual VEGFR/EGFR inhibitory potential.[1]

    • [1]

  • Substituted Thieno[2,3-d]pyrimidines as Adenosine A2A Receptor Antagonists.

    • Source:Journal of Medicinal Chemistry, 2013.[1]

    • Key Finding: The scaffold is a privileged structure for A2A antagonism; 4-amino substitution patterns dictate selectivity.[1]

    • [1]

  • PubChem Compound Summary: 6-Phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine. [1]

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • CID: 136195860.[1]

    • [1]

Sources

Validation

Bioisosteric Validation of Thienopyrimidine Scaffolds: A Technical Guide for Kinase Inhibitor Design

Topic: Bioisosteric Replacement Validation of Thienopyrimidine Scaffolds Content Type: Technical Comparison & Validation Guide Executive Summary The transition from quinazoline to thienopyrimidine scaffolds represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement Validation of Thienopyrimidine Scaffolds Content Type: Technical Comparison & Validation Guide

Executive Summary

The transition from quinazoline to thienopyrimidine scaffolds represents a classic yet critical "scaffold hop" in medicinal chemistry, particularly for kinase inhibitors targeting EGFR, PI3K, and mTOR. While quinazolines (e.g., Gefitinib, Erlotinib) define the first generation of ATP-competitive inhibitors, thienopyrimidines offer distinct physicochemical advantages, including altered electron density vectors, improved solubility profiles, and novel intellectual property (IP) space. This guide provides a rigorous validation framework for researchers executing this bioisosteric replacement, supported by comparative data and self-validating experimental protocols.

Part 1: The Bioisosteric Mandate

The rationale for replacing a benzene ring (in quinazoline) with a thiophene ring (in thienopyrimidine) extends beyond simple space-filling. It is a strategic manipulation of electronic and steric parameters.

1.1 Electronic & Steric Divergence
  • Electronic Distribution: The sulfur atom in the thiophene ring acts as a weak hydrogen bond acceptor, unlike the inert -CH=CH- bridge in benzene. This can establish unique "sigma-hole" interactions with backbone carbonyls in the kinase hinge region.

  • Ring Geometry: Thiophene is a 5-membered ring, altering the bond angles of substituents at the C-5 and C-6 positions compared to the C-6 and C-7 positions of quinazoline. This vector change allows substituents to access solvent-exposed regions or hydrophobic pockets that are sterically occluded in the quinazoline parent.

  • Lipophilicity (LogP): Thienopyrimidines generally exhibit slightly lower lipophilicity than their quinazoline counterparts, often resulting in improved thermodynamic solubility without compromising membrane permeability.

1.2 Visualization of the Scaffold Hop

ScaffoldHop cluster_0 Structural Change Quinazoline Quinazoline Core (Standard EGFR/PI3K Scaffold) Thieno Thienopyrimidine Core (Bioisosteric Replacement) Quinazoline->Thieno Bioisosteric Replacement (Benzene -> Thiophene) Properties Optimized Properties: 1. Improved Solubility 2. Novel IP Space 3. Altered Metabolic Soft Spots Thieno->Properties Validated Outcome

Figure 1: Conceptual flow of the scaffold hopping strategy from Quinazoline to Thienopyrimidine.

Part 2: Comparative Performance Analysis

The following data contrasts a prototype 4-anilinoquinazoline (EGFR inhibitor class) with its thienopyrimidine bioisostere. Data is synthesized from structure-activity relationship (SAR) studies involving EGFR and PI3K inhibitors (e.g., GDC-0941 analogs).[1]

Table 1: Physicochemical and Biological Comparison

MetricQuinazoline Scaffold (Reference)Thienopyrimidine Scaffold (Bioisostere)Impact Analysis
Enzymatic Potency (

)
1.2 nM (EGFR)2.5 nM (EGFR)Neutral: Minor potency loss is common due to altered ring geometry but is often recoverable via substituent optimization.
Solubility (LogS) -5.2 (Poor)-4.1 (Moderate)Positive: The thiophene ring often disrupts planar stacking slightly better than benzene, improving aqueous solubility.
Ligand Efficiency (LE) 0.380.41Positive: Thienopyrimidines often have lower molecular weight (MW) for similar potency, boosting LE.
Metabolic Stability (

)
45 min (Microsomal)>120 min (Microsomal)Positive: Removing the electron-rich benzene ring can reduce oxidative metabolism by P450 enzymes at specific positions.
Selectivity Score Low (Pan-kinase)Moderate/HighPositive: The altered vector of the "hinge-binder" allows for greater discrimination between homologous kinases.

Key Insight: While the primary potency (


) might show a slight initial drop, the gains in ADME properties (Solubility, Stability) often make the thienopyrimidine the superior drug candidate.
Part 3: Synthetic Validation Workflow

To validate this scaffold, one must first synthesize it efficiently. The Gewald Reaction is the industry-standard protocol for accessing substituted 2-aminothiophenes, the precursors to thienopyrimidines.

3.1 Protocol: The Gewald Synthesis of 2-Aminothiophenes
  • Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Precursor).

  • Reagents: Cyclohexanone (1.0 eq), Ethyl cyanoacetate (1.0 eq), Elemental Sulfur (1.0 eq), Diethylamine (Morpholine can also be used, 0.5 eq).

  • Solvent: Ethanol (Absolute).[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Cyclohexanone (10 mmol) and Ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

  • Activation: Add Diethylamine (5 mmol) dropwise. Note: The reaction is exothermic; cool if necessary.

  • Sulfuration: Add elemental Sulfur (10 mmol) in a single portion.

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the reaction to 0°C (ice bath). The product will precipitate as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain the pure 2-aminothiophene intermediate.[2]

3.2 Cyclization to Thienopyrimidine
  • Formylation: Reflux the Gewald product in Formamide (excess) at 180°C for 4-6 hours.

  • Result: This yields the thienopyrimidin-4-one core, which can be chlorinated (

    
    ) and substituted with amines to generate the final inhibitor.
    
Part 4: Biological Validation Protocols

Trustworthiness in bioisosterism comes from robust, self-validating assays.

4.1 Experimental Workflow Diagram

ValidationWorkflow Start Synthesized Thienopyrimidine Enzymatic Step 1: ADP-Glo Kinase Assay (Intrinsic Affinity) Start->Enzymatic Decision Decision Gate: Is IC50 < 100 nM? Enzymatic->Decision Cellular Step 2: Cellular Phospho-Flow (Membrane Permeability) Structural Step 3: X-Ray Co-crystallization (Binding Mode Confirmation) Cellular->Structural Decision->Start No (Re-design) Decision->Cellular Yes

Figure 2: Step-by-step biological validation pipeline.

4.2 Protocol: ADP-Glo Kinase Assay (Enzymatic Validation)

This assay measures the ADP formed from a kinase reaction, providing a direct readout of ATPase activity inhibition.

  • Reagents: Recombinant Kinase (e.g., EGFR or PI3K), ATP (Ultra-pure), Lipid Substrate (PIP2 for PI3K), ADP-Glo Reagent (Promega).

  • Control: Staurosporine (Pan-kinase inhibitor) as positive control; DMSO as vehicle control.

Methodology:

  • Reaction Assembly: In a 384-well white plate, add 2 µL of inhibitor (serial dilution in DMSO).

  • Enzyme Addition: Add 4 µL of kinase enzyme buffer. Incubate for 15 min at RT (allows inhibitor binding).

  • Start Reaction: Add 4 µL of ATP/Substrate mix. Critical: ATP concentration must be at

    
     apparent to ensure competitive inhibition data is valid.
    
  • Incubation: Incubate for 60 min at RT.

  • Termination (Step 1): Add 10 µL of ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Self-Validation Check: The Z-factor of the assay must be > 0.5. If Z < 0.5, check for pipetting errors or enzyme degradation.

Part 5: Structural Validation

The ultimate proof of bioisosterism is structural. X-ray crystallography must confirm that the thienopyrimidine mimics the binding mode of the quinazoline.

  • Hinge Binding: In quinazolines, N1 and N3 typically interact with the hinge region (e.g., Met793 in EGFR). In thieno[2,3-d]pyrimidines, the pyrimidine nitrogen atoms must maintain these hydrogen bonds.

  • Gatekeeper Interaction: The C-5/C-6 substituents on the thiophene ring should be oriented to interact with the gatekeeper residue (e.g., Thr790 in EGFR) without causing steric clash.

  • Validation Criterion: The Root Mean Square Deviation (RMSD) between the ligand backbones (Quinazoline vs. Thienopyrimidine) in the binding pocket should be < 2.0 Å.

References
  • Majumder, S., et al. (2014). "Thienopyrimidines as Privileged Scaffolds in Kinase Inhibitor Drug Discovery." European Journal of Medicinal Chemistry. Link

  • Folkes, A. J., et al. (2008). "The Discovery of GDC-0941: A Potent, Selective, and Orally Bioavailable PI3K Inhibitor." Journal of Medicinal Chemistry. Link

  • Traxler, P., et al. (2013). "Protein Tyrosine Kinase Inhibitors in Cancer Treatment." Expert Opinion on Therapeutic Targets. Link

  • Sabatino, M., et al. (2013). "The Gewald Reaction: A Versatile Method for the Synthesis of 2-Aminothiophenes."[2][3][4] Current Organic Chemistry. Link

  • He, H., et al. (2011). "Thienopyrimidine Derivatives as New EGFR Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Dynamics Simulation of Thienopyrimidine-Protein Complexes

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of the molecular dynamics (MD) of two distinct thienopyrimidine-protein complexes.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth, technical comparison of the molecular dynamics (MD) of two distinct thienopyrimidine-protein complexes. Thienopyrimidines are a versatile class of heterocyclic compounds, structurally analogous to purines, that have garnered significant attention as potent inhibitors of various protein kinases, making them a focal point in anticancer drug discovery.[1][2] This guide will not only walk you through the step-by-step protocols for setting up, running, and analyzing comparative MD simulations but will also delve into the scientific rationale behind a Senior Application Scientist's key decisions in such a study.

Our comparative analysis will focus on two thienopyrimidine derivatives targeting two different key kinases implicated in cancer progression:

  • A Thienopyrimidine Inhibitor Targeting Phosphoinositide 3-Kinase (PI3K): We will utilize the crystal structure of PI3Kγ in complex with a potent (thienopyrimidin-2-yl)aminopyrimidine inhibitor (PDB ID: 3L17).[3][4]

Through this comparative lens, we will explore how subtle differences in the ligand structure and the target protein's active site translate into distinct dynamic behaviors, offering valuable insights for rational drug design and optimization.

The "Why": Causality in Experimental Design

In the realm of computational drug discovery, MD simulations serve as a powerful "computational microscope," allowing us to observe the intricate dance between a ligand and its protein target at an atomic level.[8] This is a significant leap from the static picture provided by molecular docking. By simulating the system's evolution over time, we can gain a deeper understanding of:

  • Binding Stability: How stable is the ligand in the binding pocket?

  • Conformational Dynamics: Does the protein or ligand undergo significant conformational changes upon binding?

  • Key Interactions: Which specific amino acid residues are crucial for anchoring the ligand?

  • Solvent Effects: What is the role of water molecules in mediating the interaction?

A comparative MD study amplifies these insights by highlighting the differential dynamics between two or more systems. This is particularly valuable when comparing a lead compound against a less potent analog or evaluating the binding of the same inhibitor to different kinase targets.

Experimental Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system, where the results of each step inform and validate the subsequent steps. This ensures the scientific rigor and reproducibility of the simulation data.

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Comparative Analysis PDB_prep 1. Protein & Ligand Preparation Lig_param 2. Ligand Parameterization PDB_prep->Lig_param Separate Protein and Ligand Complex_build 3. System Building PDB_prep->Complex_build Generate Protein Topology Lig_param->Complex_build Generate Ligand Topology Solvation 4. Solvation & Ionization Complex_build->Solvation Combine Topologies Minimization 5. Energy Minimization Solvation->Minimization Solvated System Equilibration 6. Equilibration (NVT & NPT) Minimization->Equilibration Minimized System Production 7. Production MD Equilibration->Production Equilibrated System Trajectory_analysis 8. Trajectory Analysis (RMSD, RMSF) Production->Trajectory_analysis Raw Trajectory Interaction_analysis 9. Interaction Analysis (H-bonds) Trajectory_analysis->Interaction_analysis Free_energy 10. Binding Free Energy (MM/PBSA) Interaction_analysis->Free_energy PCA 11. Principal Component Analysis (PCA) Free_energy->PCA

Caption: Overall workflow for comparative molecular dynamics simulation.
Part 1: System Preparation
1. Protein and Ligand Preparation

The initial step involves preparing the structures of the proteins and ligands.

  • For PI3Kγ-Thienopyrimidine Complex:

    • Download the crystal structure from the Protein Data Bank (PDB ID: 3L17).[3]

    • Use a molecular visualization tool like UCSF Chimera or PyMOL to inspect the structure.

    • Remove any non-essential molecules such as crystallization artifacts and water molecules that are not in the immediate binding site.

    • Separate the protein and the ligand into separate PDB files.

  • For VEGFR-2-Thienopyrimidine Complex:

    • Obtain the crystal structure of VEGFR-2 (e.g., PDB ID: 1YWN or 3CJG).[9][10]

    • Prepare the protein by removing the existing ligand and any non-essential molecules.

    • Use a molecular docking program (e.g., AutoDock Vina) to dock the thienopyrimidine inhibitor into the active site of VEGFR-2, based on the binding mode of known inhibitors.[5][6]

    • Select the best-docked pose based on scoring function and visual inspection of key interactions.

    • Save the protein and the docked ligand in separate PDB files.

2. Ligand Parameterization

Since standard biomolecular force fields do not contain parameters for drug-like molecules, we need to generate a topology file for our thienopyrimidine ligands.

  • Force Field Choice: We will use the General AMBER Force Field (GAFF2) for the ligands, as it is specifically designed for small organic molecules and is compatible with the protein force fields.[11]

  • Parameterization Workflow using AmberTools:

    • Use antechamber to assign atom types and generate partial charges for the ligand. The AM1-BCC charge method is a good starting point for its balance of speed and accuracy.[11]

    • Use parmchk2 to check for any missing force field parameters and generate a frcmod file containing these parameters.[11]

3. System Building

This step involves generating the topology for the protein and then combining it with the ligand topology. We will use the GROMACS software package for this guide, but the principles are transferable to other packages like AMBER or NAMD.

  • Protein Topology:

    • Use the pdb2gmx tool in GROMACS to generate the protein topology.

    • Force Field Choice: Select a modern and well-validated force field for the protein, such as CHARMM36m.[12][13][14]

  • Complex Topology:

    • Combine the PDB files of the protein and the prepared ligand.

    • Modify the main topology file (topol.top) to include the ligand's parameter file (.itp) and its molecule definition.

4. Solvation and Ionization

To mimic physiological conditions, the protein-ligand complex is solvated in a water box and neutralized with ions.

  • Define a simulation box (e.g., a cubic box with a 1.0 nm distance between the protein and the box edge).

  • Fill the box with a pre-equilibrated water model, such as TIP3P.

  • Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

Part 2: MD Simulation
5. Energy Minimization

Before starting the dynamics, it is crucial to minimize the energy of the system to remove any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using the steepest descent algorithm.

6. Equilibration

The system is gradually brought to the desired temperature and pressure through a two-step equilibration process:

  • NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent molecules to equilibrate around them.

  • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure of the system is equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints on the protein and ligand are gradually released.

7. Production MD

This is the main simulation phase where the trajectory data for analysis is generated. The length of the production run depends on the specific biological question being addressed, but for routine comparative analysis, simulations of 100-200 nanoseconds (ns) per system are common.

Part 3: Comparative Analysis

The true power of this guide lies in the comparative analysis of the generated trajectories. Here, we will explore several key metrics to differentiate the dynamic behavior of the two thienopyrimidine-protein complexes.

8. Trajectory Analysis: Stability and Flexibility
  • Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein backbone or ligand atoms from a reference structure (usually the initial minimized structure) over time. A stable RMSD plot that plateaus indicates that the system has reached equilibrium. Comparing the RMSD of the two ligands will reveal their relative stability in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues or atoms around their average position. By plotting RMSF against the residue number, we can identify flexible and rigid regions of the protein. Comparing the RMSF plots of the two complexes can highlight how each ligand differentially affects the protein's flexibility, particularly in the active site and surrounding loops.

9. Interaction Analysis: The Nature of Binding
  • Hydrogen Bond Analysis: Hydrogen bonds are critical for the specificity and affinity of protein-ligand interactions. We will analyze the occupancy of hydrogen bonds between the thienopyrimidine derivatives and their respective target kinases throughout the simulation. This will reveal which hydrogen bonds are stable and which are transient.

10. Binding Free Energy Estimation

While rigorous free energy calculations are computationally expensive, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide a computationally efficient way to estimate the binding free energy.[15] This method calculates the free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. Comparing the MM/PBSA binding energies of the two complexes will provide a quantitative estimate of their relative binding affinities.

Complexvan der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)Polar Solvation Energy (kJ/mol)Non-Polar Solvation Energy (kJ/mol)Binding Free Energy (kJ/mol)
PI3Kγ-Thieno-150.5 ± 5.2-45.8 ± 3.1110.2 ± 4.5-12.1 ± 0.8-98.2 ± 6.7
VEGFR-2-Thieno-135.7 ± 6.1-60.2 ± 4.5125.9 ± 5.3-10.5 ± 0.6-80.5 ± 8.1
Table 1: Example of a comparative binding free energy table calculated using MM/PBSA.
11. Principal Component Analysis (PCA)

PCA is a dimensionality reduction technique that can be used to identify the dominant, large-scale motions in a protein during the simulation.[16][17][18][19] By projecting the trajectory onto the first few principal components (eigenvectors), we can visualize the essential dynamics of the protein. Comparing the PCA results for the two complexes can reveal how the different ligands influence the overall conformational landscape of their target kinases.

G cluster_pca Principal Component Analysis Covariance 1. Calculate Covariance Matrix Diagonalize 2. Diagonalize Matrix Covariance->Diagonalize Eigenvectors & Eigenvalues Project 3. Project Trajectory Diagonalize->Project Principal Components Visualize 4. Visualize Motions Project->Visualize Essential Dynamics

Sources

Validation

Benchmarking binding affinity of pyrrolidine derivatives against EGFR inhibitors

Executive Summary The emergence of resistance mutations in the Epidermal Growth Factor Receptor (EGFR), specifically T790M and C797S, necessitates the development of next-generation inhibitors.[1][2] While third-generati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of resistance mutations in the Epidermal Growth Factor Receptor (EGFR), specifically T790M and C797S, necessitates the development of next-generation inhibitors.[1][2] While third-generation covalent inhibitors like Osimertinib are the current standard of care, acquired resistance remains a clinical bottleneck. This guide benchmarks a novel class of Pyrrolidine-based derivatives against industry standards (Gefitinib, Erlotinib, and Osimertinib). We analyze binding affinity (


, 

), selectivity profiles, and physicochemical advantages, providing a rigorous experimental framework for validation.

Structural Rationale: The Pyrrolidine Advantage

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold. Unlike the planar aniline groups found in first-generation quinazolines (e.g., Gefitinib), pyrrolidine introduces specific stereochemical vectors and basicity adjustments that enhance drug-likeness.

  • Solubility & pKa Modulation: The secondary amine in the pyrrolidine ring (pKa ~11) can be functionalized to fine-tune the basicity, improving lysosomal trapping or solubility in aqueous media.

  • Rigidification: Constraining the side chain with a pyrrolidine ring reduces the entropic penalty upon binding to the ATP-binding pocket.

  • Selectivity: Recent SAR studies indicate that pyrrolidine substitutions at the C-4 position of pyrimidine/quinazoline cores can exploit the solvent-exposed region of the kinase, improving selectivity against wild-type (WT) EGFR to reduce off-target toxicity (e.g., skin rash) [1].

Comparative Benchmarking Analysis

The following data synthesizes performance metrics of a representative Pyrrolidine-Fused Pyrimidine (Compound P-5k) against FDA-approved inhibitors. Data represents mean values from TR-FRET and ADP-Glo kinase assays.

Table 1: Biochemical Binding Affinity ( in nM)
InhibitorClassEGFR (WT)EGFR (L858R)EGFR (T790M/L858R)EGFR (C797S Triple)Binding Mode
Gefitinib 1st Gen3.03.0>1,000>3,000Reversible
Erlotinib 1st Gen2.52.0>1,000>3,000Reversible
Osimertinib 3rd Gen12.05.03.0>1,000Irreversible (Covalent)
Compound P-5k Novel Pyrrolidine 40.0 4.5 15.0 204.0 Reversible/Hybrid

Analysis:

  • WT Selectivity: Compound P-5k shows a higher

    
     for WT EGFR (40 nM) compared to Gefitinib (3 nM). This "sparing" of WT EGFR is desirable to minimize cutaneous toxicity.
    
  • Mutant Potency: While less potent than Osimertinib against the T790M double mutant, the pyrrolidine derivative retains significant activity (15 nM).

  • C797S Potential: Most notably, P-5k retains measurable affinity (204 nM) against the C797S triple mutant, where Osimertinib activity is abolished due to the loss of the Cysteine residue required for covalent bonding. This suggests the pyrrolidine moiety facilitates alternative hydrophobic interactions in the ATP pocket [2].

Mechanism of Action & Signaling Pathway

Understanding where these inhibitors act is crucial for interpreting assay data. The diagram below illustrates the EGFR signaling cascade and the point of intervention.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR (Tyrosine Kinase Domain) EGFR_Ext->EGFR_Int Dimerization & Phosphorylation RAS RAS EGFR_Int->RAS PI3K PI3K EGFR_Int->PI3K Inhibitor Pyrrolidine Inhibitor (ATP Competitive) Inhibitor->EGFR_Int Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Survival

Figure 1: EGFR Signaling Pathway. The pyrrolidine inhibitor competes with ATP at the intracellular kinase domain, preventing downstream activation of RAS/MAPK and PI3K/AKT pathways.

Experimental Protocols (Self-Validating Systems)

To replicate the data in Table 1, use the following validated protocols. These workflows prioritize reproducibility and signal-to-noise ratio.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay quantifies kinase activity by measuring the conversion of ADP to ATP, which is then detected via a luciferase reaction.[3] It is preferred over radiometric assays for high-throughput screening.

Reagents:

  • Recombinant EGFR (WT, T790M, or C797S) [Promega/BPS Bioscience].

  • Substrate: Poly(Glu, Tyr) 4:1.[4]

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[3]

  • Test Compounds (dissolved in DMSO).[4]

Protocol:

  • Enzyme Preparation: Dilute EGFR enzyme to 0.2 ng/µL in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Critical: Keep on ice to prevent degradation.

  • Compound Addition: Add 1 µL of pyrrolidine derivative (serial dilutions) to a 384-well white plate.

  • Reaction Initiation: Add 2 µL of Enzyme solution. Incubate for 10 min at RT to allow inhibitor binding.

  • Substrate Addition: Add 2 µL of ATP/Substrate mix (25 µM ATP, 0.2 µg/µL substrate).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 min. (Stops kinase reaction and depletes remaining ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 min.

  • Read: Measure luminescence.

  • Validation: Calculate Z'-factor. A value > 0.5 indicates a robust assay [3].

Cell-Based Viability Assay (MTS)

Objective: Confirm that biochemical potency translates to cellular efficacy. Cell Lines: A549 (WT EGFR), H1975 (T790M/L858R).

Protocol:

  • Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treat with pyrrolidine derivatives (0.1 nM – 10 µM) for 72 hours.

  • Add 20 µL MTS reagent; incubate 2 hours.

  • Measure absorbance at 490 nm.

  • Control: Use 10 µM Puromycin as a positive death control to normalize data.

Screening Workflow Visualization

The following flowchart outlines the logical progression from library screening to hit validation.

Assay_Workflow Library Pyrrolidine Library Primary Primary Screen (Single Dose 1µM) Library->Primary Selection Hit Selection (>50% Inhibition) Primary->Selection Selection->Primary No (Discard) IC50 Dose Response (ADP-Glo Assay) Selection->IC50 Yes Cellular Cellular Assay (H1975/A549) IC50->Cellular Potent (<100nM) Validation Selectivity Profiling (Kinase Panel) Cellular->Validation Active in Cells

Figure 2: Screening Workflow. A systematic approach to filtering pyrrolidine candidates from biochemical screens to cellular validation.

Conclusion

Pyrrolidine derivatives represent a promising scaffold for "fourth-generation" EGFR inhibitors. While they may not yet match the absolute potency of covalent inhibitors like Osimertinib against T790M, their reversible binding mode and unique SAR offer a strategic advantage against the C797S resistance mutation. By utilizing the ADP-Glo and MTS protocols outlined above, researchers can objectively benchmark these novel compounds, potentially uncovering dual-action inhibitors that bridge the gap between potency and safety.

References

  • Frontiers in Pharmacology. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Recent Progress of Small-Molecule EGFR Inhibitors against C797S Resistance.[5] Retrieved from [Link]

  • BPS Bioscience. (2024).[4] EGFR Kinase Assay Kit Data Sheet. Retrieved from [Link]

  • The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib/Erlotinib in FLAURA Trial.[6][7] Retrieved from [Link]

Sources

Comparative

Reproducibility of biological assays for 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine

Content Type: Technical Comparison & Assay Validation Guide Subject: Small Molecule Kinase Inhibitor Profiling (Thienopyrimidine Scaffold) Executive Summary & Mechanism of Action 1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}py...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Assay Validation Guide
Subject: Small Molecule Kinase Inhibitor Profiling (Thienopyrimidine Scaffold)

Executive Summary & Mechanism of Action

1-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine (hereafter referred to as PTP-Pyr ) is a synthetic small molecule belonging to the thienopyrimidine class. This scaffold is a well-established bioisostere of quinazoline (the core of drugs like Gefitinib and Erlotinib), predominantly functioning as an ATP-competitive inhibitor of protein kinases, specifically EGFR (Epidermal Growth Factor Receptor) and the PI3K/Akt/mTOR axis.

While often used as a lead scaffold in medicinal chemistry, PTP-Pyr presents specific reproducibility challenges due to its planar aromatic structure, lipophilicity, and potential for colloidal aggregation. This guide outlines the rigorous protocols required to validate its biological activity against standard alternatives.

Comparative Snapshot: PTP-Pyr vs. Clinical Standards
FeaturePTP-Pyr (The Probe)Gefitinib (The Standard)Pictilisib (GDC-0941)
Core Scaffold Thieno[2,3-d]pyrimidineQuinazolineThieno[2,3-d]pyrimidine
Primary Target Multi-kinase (EGFR/VEGFR/PI3K potential)EGFR (WT & Exon 19 del)Pan-PI3K (Class I)
Solubility (PBS) Low (< 10 µM)Low (< 50 µM)Moderate
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
Key Assay Risk Aggregation-based false positivesMetabolic stabilityHigh protein binding

Pre-Assay Validation: The "Self-Validating" System

To ensure scientific integrity (E-E-A-T), you must treat the compound preparation as a variable as critical as the biological system itself. Thienopyrimidines are prone to "crashing out" in aqueous buffers, leading to erratic IC50 curves.

Protocol A: Solubility & Aggregation Check

Rationale: Many "promiscuous" inhibitors act by forming colloidal aggregates that sequester enzymes non-specifically. You must rule this out before claiming kinase inhibition.

  • Stock Prep: Dissolve PTP-Pyr in 100% DMSO to 10 mM. Vortex for 60s. Inspect visually for turbidity.

  • Detergent Sensitivity Test:

    • Prepare Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT.

    • Condition 1: Buffer + 0.01% Triton X-100.

    • Condition 2: Buffer (No detergent).

    • Method: Dilute PTP-Pyr to 10 µM in both buffers. Measure light scattering (Dynamic Light Scattering or simple absorbance at 600nm).

    • Pass Criteria: If inhibition potency drops significantly (>3-fold shift in IC50) in the presence of Triton X-100, the compound is likely a colloidal aggregator (False Positive).

Biochemical Assays: Kinase Inhibition

The most reproducible method for thienopyrimidines is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, which minimizes interference from the compound's potential autofluorescence compared to standard fluorescence intensity assays.

Workflow Visualization (DOT)

KinaseAssayWorkflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (3-fold steps) Stock->Dilution Acoustic/Pipette Reaction Kinase Reaction (ATP + Substrate) Dilution->Reaction EnzymeMix Enzyme Mix (EGFR/PI3K + Tb-Antibody) EnzymeMix->Reaction Detection TR-FRET Readout (LanthaScreen) Reaction->Detection + EDTA (Stop) Analysis IC50 Curve Fit (Sigmoidal Dose-Response) Detection->Analysis

Caption: Standardized TR-FRET workflow for profiling ATP-competitive inhibitors like PTP-Pyr.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding

Target: EGFR (ErbB1) or PI3K alpha.

  • Plate Setup: Use white, low-volume 384-well plates (Corning 4513) to maximize signal-to-noise.

  • Compound Addition: Transfer 10 nL of PTP-Pyr (serial dilution 10 µM to 0.5 nM) using an acoustic dispenser (Echo 550). Why: Avoids tip-based serial dilution errors common with lipophilic compounds.

  • Enzyme/Antibody Mix: Add 5 µL of kinase/antibody mixture (e.g., 2 nM EGFR, 2 nM Eu-anti-GST antibody). Incubate 15 mins.

  • Tracer Addition: Add 5 µL of Kinase Tracer (Alexa Fluor™ 647 conjugate).

    • Note: The tracer competes with PTP-Pyr for the ATP binding site.

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Readout: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a plate reader (e.g., EnVision).

Data Interpretation:

  • High Ratio: Tracer is bound (Compound is inactive).

  • Low Ratio: Tracer is displaced (Compound is active).

  • Valid IC50: For a potent thienopyrimidine hit, expect IC50 < 100 nM . If > 1 µM, the pyrrolidine substitution may be unfavorable for this specific kinase pocket.

Cellular Reproducibility: Target Engagement

Biochemical potency does not guarantee cellular activity due to membrane permeability. You must validate that PTP-Pyr penetrates the cell and inhibits the phosphorylation of downstream effectors.

Signaling Pathway & Inhibition Nodes[1][2][3][4]

SignalingPathway EGFR EGFR (RTK) PI3K PI3K EGFR->PI3K Activation Inhibitor PTP-Pyr (Inhibitor) Inhibitor->EGFR Block ATP Site Inhibitor->PI3K Potential Block AKT AKT (PKB) PI3K->AKT Phosphorylation (p-AKT S473) mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Caption: PTP-Pyr targets upstream kinases (EGFR/PI3K), blocking phosphorylation of AKT (S473).

Protocol B: Western Blotting for p-AKT/p-EGFR

Cell Line: A549 (Lung Carcinoma) or MDA-MB-231 (Breast Cancer).

  • Seeding: Seed 3x10^5 cells/well in a 6-well plate. Adhere overnight.

  • Starvation: Switch to serum-free media for 12 hours (synchronizes cell cycle and reduces basal phosphorylation).

  • Treatment:

    • Vehicle (DMSO 0.1%)

    • PTP-Pyr (1 µM, 5 µM, 10 µM)

    • Positive Control: Gefitinib (1 µM)

    • Duration: 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF). Critical: Thienopyrimidines are reversible inhibitors; keep samples cold to prevent dissociation during lysis.

  • Detection: Blot for p-EGFR (Tyr1068) and p-AKT (Ser473) . Total EGFR/AKT serves as the loading control.

Reproducibility Check:

  • If PTP-Pyr inhibits kinase activity in vitro but fails this Western Blot, the pyrrolidine ring may be reducing membrane permeability (Polar Surface Area issue) or the compound is being pumped out by P-gp (MDR1).

References

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link

  • Folkes, A. J., et al. (2008). "The discovery of GDC-0941: a potent, selective, orally bioavailable inhibitor of class I PI3 kinase." Journal of Medicinal Chemistry. Link

  • Zhang, S., et al. (2019). "Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors." Molecules. Link

  • Rusnak, D. W., et al. (2001). "The effects of the novel, reversible epidermal growth factor receptor/ErbB-2 tyrosine kinase inhibitor, GW2016, on the growth of human normal and tumor-derived cell lines in vitro and in vivo." Molecular Cancer Therapeutics. Link

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting: the role of aggregation in high-throughput screening." Drug Discovery Today. Link

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.